Hyrtiosal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O3 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C25H38O3/c1-22(2)9-6-10-24(4)19(22)7-11-25(5)20(23(3,16-26)14-21(24)25)13-18(27)17-8-12-28-15-17/h8,12,15-16,18-21,27H,6-7,9-11,13-14H2,1-5H3/t18-,19-,20+,21+,23+,24-,25-/m0/s1 |
InChI Key |
PUTJFIQGLGDLIT-RNDOZLNUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@]([C@H]3C[C@@H](C4=COC=C4)O)(C)C=O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C3CC(C4=COC=C4)O)(C)C=O)C)C)C |
Synonyms |
hyrtiosal |
Origin of Product |
United States |
Foundational & Exploratory
The Sesterterpenoid Hyrtiosal: A Deep Dive into its Marine Origins and Natural Sources
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Hyrtiosal, a notable sesterterpenoid, has been identified as a bioactive metabolite derived from marine sponges. This technical guide provides a comprehensive overview of the origins and natural sources of this compound, with a focus on its biological producers and the broader context of its biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds from its primary source are presented, alongside a summary of its known biological activities that involve key cellular signaling pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.
Introduction
Marine invertebrates, particularly sponges of the phylum Porifera, are a prolific source of novel secondary metabolites with significant pharmacological potential.[1][2][3] Among these, the sesterterpenoids, a class of C25 isoprenoids, have demonstrated a wide range of biological activities.[4][5] this compound, a specific sesterterpenoid, has been isolated from marine sponges of the genus Hyrtios and has attracted scientific interest due to its interesting chemical structure and bioactivity.[6][7][8] This guide delves into the origins of this compound, its natural sources, and the methodologies for its study.
Natural Sources of this compound
This compound is a natural product primarily isolated from marine sponges of the genus Hyrtios, which belongs to the family Thorectidae within the order Dictyoceratida.[6][7] The most frequently cited source for this compound is the sponge species Hyrtios erectus.[6][9][10] Specimens of Hyrtios erectus that have yielded this compound and other bioactive compounds have been collected from various marine environments, including the Red Sea and the waters off Okinawa, Japan.[6][10]
While specific quantitative yields for this compound from its natural sources are not extensively reported in the available literature, the repeated isolation of this compound from Hyrtios species underscores the significance of this genus as a primary source for this sesterterpenoid.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a sesterterpenoid, its biosynthesis is understood to originate from the general terpenoid pathway.[5] The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The biosynthesis of the C25 backbone of sesterterpenoids proceeds through the head-to-tail condensation of five isoprene units. This involves the sequential addition of IPP units to a growing polyprenyl pyrophosphate chain, catalyzed by prenyltransferase enzymes. The immediate precursor to sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP).[5] Following the formation of GFPP, terpene synthases catalyze complex cyclization reactions to generate the diverse carbocyclic skeletons characteristic of sesterterpenoids, including the one found in this compound. Subsequent enzymatic modifications, such as oxidations, reductions, and isomerizations, would then lead to the final structure of this compound.
// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mva_pathway [label="Mevalonate (MVA) Pathway", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmapp [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="Geranyl Pyrophosphate (GPP, C10)", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Pyrophosphate (FPP, C15)", fillcolor="#F1F3F4", fontcolor="#202124"]; gfpp [label="Geranylfarnesyl Pyrophosphate (GFPP, C25)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Terpene Synthases\n(Cyclization)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sesterterpenoid_scaffold [label="Sesterterpenoid Scaffolds", fillcolor="#FBBC05", fontcolor="#202124"]; tailoring [label="Tailoring Enzymes\n(Oxidation, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> mva_pathway; mva_pathway -> ipp_dmapp; ipp_dmapp -> gpp [label="+ IPP"]; gpp -> fpp [label="+ IPP"]; fpp -> gfpp [label="+ IPP"]; gfpp -> cyclization; cyclization -> sesterterpenoid_scaffold; sesterterpenoid_scaffold -> tailoring; tailoring -> this compound; } General biosynthetic pathway for sesterterpenoids like this compound.
Experimental Protocols: Isolation and Characterization
Extraction
-
Sample Preparation: The collected sponge material (Hyrtios erectus) is frozen immediately after collection to preserve the chemical integrity of its metabolites. The frozen sponge is then thawed, cut into smaller pieces, and freeze-dried.
-
Solvent Extraction: The dried and macerated sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.
-
Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-butanol and water, followed by further partitioning of the n-butanol fraction between aqueous methanol and n-hexane.
-
Column Chromatography: The resulting fractions are then subjected to various column chromatography techniques.
-
Normal-Phase Column Chromatography: Fractions rich in sesterterpenoids (e.g., the n-hexane fraction) are typically separated on a silica gel column using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.
-
Size-Exclusion Chromatography: Further separation can be achieved using size-exclusion chromatography on Sephadex LH-20, often with a solvent system like 20% aqueous methanol.
-
Purification
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system, such as a gradient of methanol and water.
Structure Elucidation
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry.
-
// Nodes start [label="Sponge Collection\n(Hyrtios erectus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction\n(MeOH/CH₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; partitioning [label="Solvent Partitioning\n(e.g., n-BuOH/H₂O, Hexane/aq. MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; silica_gel [label="Silica Gel Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; sephadex [label="Size-Exclusion Chromatography\n(Sephadex LH-20)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Reversed-Phase HPLC (C18)", fillcolor="#FFFFFF", fontcolor="#202124"]; purified [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structure Elucidation\n(NMR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> extraction; extraction -> partitioning; partitioning -> silica_gel; silica_gel -> sephadex; sephadex -> hplc; hplc -> purified; purified -> analysis; } General workflow for the isolation and characterization of this compound.
Signaling Pathways Modulated by this compound
This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[9] This activity gives this compound the potential to influence several downstream signaling pathways.
PI3K/AKT Signaling Pathway
By inhibiting PTP1B, this compound can enhance the activation of the PI3K/AKT signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor, thereby dampening the downstream signal. Inhibition of PTP1B by this compound leads to sustained insulin receptor activation, promoting the activation of PI3K and subsequent phosphorylation and activation of AKT. Activated AKT plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[9]
// Nodes insulin [label="Insulin", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; insulin_receptor [label="Insulin Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; ptp1b [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; p_akt [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glut4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; glucose_uptake [label="Glucose Uptake", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges insulin -> insulin_receptor [arrowhead=vee]; insulin_receptor -> pi3k [arrowhead=vee]; ptp1b -> insulin_receptor [label="Inhibits", arrowhead=tee, color="#EA4335"]; this compound -> ptp1b [label="Inhibits", arrowhead=tee, color="#EA4335"]; pi3k -> pip3 [label="Converts PIP2 to", arrowhead=vee]; pip2 -> pip3 [style=invis]; pip3 -> p_akt [label="Activates", arrowhead=vee]; akt -> p_akt [style=invis]; p_akt -> glut4 [arrowhead=vee]; glut4 -> glucose_uptake [arrowhead=vee]; } this compound's effect on the PI3K/AKT signaling pathway.
TGF-β/Smad2 Signaling Pathway
This compound has also been shown to modulate the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway.[9] Insulin signaling, which is enhanced by this compound's inhibition of PTP1B, can in turn inhibit the activation of Smad2, a key downstream effector of the TGF-β pathway. The TGF-β signaling cascade is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. By potentiating insulin signaling, this compound can facilitate the insulin-mediated inhibition of Smad2 activation.[9]
// Nodes tgf_beta [label="TGF-β", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tgf_beta_receptor [label="TGF-β Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; smad2 [label="Smad2", fillcolor="#FFFFFF", fontcolor="#202124"]; p_smad2 [label="p-Smad2 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; smad4 [label="Smad4", fillcolor="#FFFFFF", fontcolor="#202124"]; smad_complex [label="p-Smad2/Smad4 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; insulin_signaling [label="Enhanced Insulin Signaling\n(via this compound)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges tgf_beta -> tgf_beta_receptor [arrowhead=vee]; tgf_beta_receptor -> p_smad2 [label="Phosphorylates", arrowhead=vee]; smad2 -> p_smad2 [style=invis]; p_smad2 -> smad_complex [label="+ Smad4", arrowhead=vee]; smad4 -> smad_complex [style=invis]; smad_complex -> nucleus [label="Translocates to", arrowhead=vee]; nucleus -> gene_expression [label="Regulates", arrowhead=vee]; insulin_signaling -> p_smad2 [label="Inhibits Activation", arrowhead=tee, color="#34A853"]; } this compound's indirect effect on the TGF-β/Smad2 signaling pathway.
Conclusion
This compound stands as a compelling example of the rich chemical diversity found within marine sponges of the genus Hyrtios. Its origins as a sesterterpenoid natural product from Hyrtios erectus highlight the importance of marine ecosystems as a source for novel bioactive compounds. While the specifics of its biosynthesis are yet to be fully detailed, the general pathway for sesterterpenoid formation provides a solid foundation for future biosynthetic studies. The outlined experimental protocols offer a practical guide for the isolation and characterization of this compound and related compounds. Furthermore, the elucidation of its effects on key cellular signaling pathways, such as PI3K/AKT and TGF-β/Smad2, opens avenues for further research into its therapeutic potential. This guide serves as a comprehensive resource to stimulate and support ongoing and future investigations into this promising marine-derived metabolite.
References
- 1. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Hyrtiosal chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyrtiosal
Introduction
This compound is a sesterterpenoid natural product first isolated from the Okinawan marine sponge Hyrtios erectus.[1][2] It belongs to a class of compounds characterized by a novel rearranged tricarbocyclic skeleton, termed the "hyrtiosane" skeleton.[1] Exhibiting noteworthy biological activity, including the inhibition of KB cell proliferation in vitro, this compound has garnered interest within the scientific community for its unique structural features and potential as a lead compound in drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key experimental data related to this compound, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Chemical Structure
This compound is a C25 sesterterpenoid possessing a complex, fused ring system. Its structure incorporates a dodecahydro-1H-benz[e]indene core, substituted with an aldehyde group and a hydroxyethylfuran side chain.
Systematic Name: (2S,3S,3aR,5aS,9aS,9bR)-3-((2S)-2-(3-Furanyl)-2-hydroxyethyl)dodecahydro-2,3a,6,6,9a-pentamethyl-1H-benz(E)indene-2-carboxaldehyde[3] Molecular Formula: C₂₅H₃₈O₃[2][3]
The core structure is a tricarbocyclic system with multiple stereocenters, leading to a specific three-dimensional arrangement that is crucial for its biological activity. The presence of reactive functional groups, including an aldehyde and a secondary alcohol, offers potential sites for chemical modification in structure-activity relationship (SAR) studies.
Stereochemistry and Absolute Configuration
The unambiguous determination of the spatial arrangement of atoms is critical for understanding a molecule's biological function. This compound is a chiral molecule with eight stereocenters. The absolute configuration of the naturally occurring (-)-Hyrtiosal has been definitively established through a combination of total synthesis and X-ray crystallography.[1][2]
The established absolute configuration is as follows: 2S, 3S, 3aR, 5aS, 9aS, 9bR, and 16S (using the numbering from the synthetic studies for the side-chain stereocenter). The IUPAC name provided by PubChem integrates the stereochemistry of the entire molecule.[3]
The determination of this complex stereochemistry was a significant challenge. Initial structural elucidation based on spectroscopic analysis, including 2D NOE correlations, successfully defined the relative stereochemistry.[2] However, the absolute configuration was ultimately confirmed by the total synthesis of (-)-Hyrtiosal starting from sclareol, a compound with a known absolute stereochemistry.[1] This synthetic route also allowed for the preparation of its C-16 epimer, providing valuable material for comparative biological studies.[1]
Data Presentation
Physicochemical and Crystallographic Data
Quantitative data for this compound is summarized below. The crystallographic data was obtained from X-ray analysis of a single crystal.[2]
| Property | Value | Reference |
| Molecular Weight | 386.6 g/mol | [3] |
| Molecular Formula | C₂₅H₃₈O₃ | [2][3] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁ (no. 4) | [2] |
| Unit Cell Dimensions | a = 10.339(1) Å, b = 7.3758(9) Å, c = 14.367(2) Å | [2] |
| β = 90.313(2)° | [2] | |
| Volume (V) | 1095.6 ų | [2] |
| Molecules per Unit Cell (Z) | 2 | [2] |
Spectroscopic Data
Spectroscopic methods are fundamental to the structural elucidation of natural products. While a complete list of individual NMR peak assignments is beyond the scope of this guide, the key techniques used were 1D and 2D NMR (including ¹H-¹H COSY, HMQC, HMBC, and NOESY) and mass spectrometry. The relative stereochemistry was largely determined by interpreting Nuclear Overhauser Effect (NOE) correlations.[2]
Experimental Protocols
Isolation from Hyrtios erectus
The general procedure for isolating this compound from its natural source involves solvent extraction and chromatographic purification.
-
Collection and Extraction: The marine sponge Hyrtios erectus is collected, and the lyophilized (freeze-dried) material is exhaustively extracted with a solvent such as acetone.[2]
-
Solvent Partitioning: The crude acetone extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
-
Chromatography: The organic-soluble fraction is subjected to multiple rounds of chromatography. This typically starts with silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.
-
Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column, to yield the pure compound.
Determination of Absolute Configuration via Synthesis
The absolute configuration of (-)-Hyrtiosal was established by its synthesis from (+)-sclareol, a labdane-type diterpene of known stereochemistry. The key steps of the synthesis reported by Urones et al. are outlined below.[1]
-
Starting Material: The synthesis commences from sclareol, which is converted to an epoxide intermediate.
-
Key Rearrangement: A crucial step involves a BF₃·Et₂O-mediated rearrangement of the epoxide to form an aldehyde, which establishes a key part of the tricarbocyclic skeleton. The stereochemistry of this product was confirmed by X-ray analysis of a derivative.[1]
-
Side Chain Introduction: The furan-containing side chain is introduced via the addition of 3-lithiofuran to an aldehyde intermediate.
-
Final Steps and Deprotection: The final steps involve cyclization and deprotection to yield (-)-Hyrtiosal. The physical and spectroscopic data of the synthetic product were identical to those of the natural isolate, confirming the structure and establishing its absolute stereochemistry.[1]
Caption: Synthetic strategy for determining the absolute configuration of (-)-Hyrtiosal.
Structure Elucidation Workflow
The process of determining a novel chemical structure from a natural source is a multi-step endeavor that combines analytical separation, spectroscopic analysis, and chemical synthesis or crystallography for final confirmation.
Caption: Logical workflow for the structure elucidation of this compound.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. Studies have shown that this compound's activity extends to modulating several cellular signaling pathways, including PI3K/AKT and TGFβ/Smad2.[4]
The diagram below illustrates the simplified signaling cascade affected by this compound through its inhibition of PTP1B, leading to enhanced insulin signaling.
Caption: this compound's inhibitory effect on PTP1B in the insulin signaling pathway.
References
Hyrtiosal: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document details the quantitative data associated with its bioactivity, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Biological Activity: PTP1B Inhibition
The principal and most well-characterized biological activity of this compound is its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent target for the development of therapeutics for type 2 diabetes and obesity.[1]
Quantitative Data
The inhibitory potency of this compound against PTP1B has been quantified, providing a benchmark for its efficacy.
| Parameter | Value | Method | Reference |
| IC₅₀ | 42 µM | In vitro PTP1B enzymatic assay | [1] |
| Inhibition Mode | Noncompetitive | Kinetic analysis of PTP1B inhibition | [1] |
Downstream Cellular Effects
This compound's inhibition of PTP1B leads to significant downstream effects on key cellular signaling pathways, including the enhancement of insulin signaling and modulation of the TGF-beta pathway.
PI3K/AKT Pathway Activation
By inhibiting PTP1B, this compound promotes the activation of the PI3K/AKT signaling pathway. This is a crucial pathway in insulin signaling, and its activation leads to a cascade of events culminating in glucose uptake and utilization. A key event in this process is the translocation of the AKT protein to the cell membrane. The effect of this compound on this process has been observed in Chinese Hamster Ovary (CHO) cells overexpressing PTP1B, where this compound was shown to abolish the retardation of AKT membrane translocation caused by PTP1B overexpression.[1]
Enhanced Glucose Transport
A critical consequence of enhanced PI3K/AKT signaling is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of cells. This is a primary mechanism for insulin-stimulated glucose uptake into muscle and adipose tissues. This compound has been demonstrated to dramatically enhance the membrane translocation of GLUT4 in PTP1B-overexpressed CHO cells, highlighting its potential as an insulin-sensitizing agent.[1]
Modulation of TGF-beta/Smad2 Signaling
Recent findings have indicated a crosstalk between the insulin and TGF-beta signaling pathways, with PTP1B playing a role in modulating the insulin-mediated inhibition of Smad2 activation. This compound has been shown to effectively facilitate insulin's inhibition of Smad2 activation, suggesting a broader role for this compound in cellular signaling beyond metabolic regulation.[1]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action on the PTP1B Signaling Pathway
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for determining PTP1B inhibition by this compound.
Experimental Workflow for Cellular Assays
References
Hyrtiosal Derivatives from Marine Sponges: A Technical Guide for Drug Discovery
An in-depth exploration of the isolation, biological activity, and therapeutic potential of Hyrtiosal and its derivatives sourced from marine sponges of the genus Hyrtios. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Marine sponges of the genus Hyrtios have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesterterpenoids, and specifically derivatives of this compound, have garnered significant attention for their potent pharmacological activities. These compounds, isolated from various Hyrtios species including H. erectus, H. reticulatus, and H. proteus, have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, with a focus on their isolation, quantitative biological data, and underlying mechanisms of action.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related compounds isolated from Hyrtios sponges.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Source Species | Citation |
| This compound | - | - | H. erectus | |
| 12-acetoxy,16-epi-hyrtiolide | MCF-7 (Breast) | 0.7 - 57.5 | H. erectus | [1] |
| 12β-acetoxy,16β-methoxy,20α-hydroxy-17-scalaren-19,20-olide | HCT-116 (Colorectal) | 0.7 - 57.5 | H. erectus | [1] |
| Hyrtiosins A & B | - | Less cytotoxic than 5-hydroxyindole-3-aldehyde | H. erectus | |
| Hyrtimomine A | Human epidermoid carcinoma, Leukemia | - | H. proteus | [2] |
| Hyrtioerectines B & C | HeLa (Cervical) | 4.5 - 5 µg/mL | H. erectus |
Table 2: Antimicrobial and Other Bioactivities of this compound Derivatives
| Compound | Activity | Organism/Target | MIC/IC50 | Source Species | Citation |
| This compound | Anti-HIV-1 | HIV-1 Integrase | 9.60 ± 0.86 µM | H. erectus | |
| Hyrtiosin B | Antifungal (Isocitrate Lyase inhibitor) | Candida albicans | 89.0 µM | Hyrtios sp. | [1] |
| This compound | PTP1B Inhibition | PTP1B Enzyme | 42 µM | H. erectus |
Experimental Protocols
This section details the methodologies for the isolation of this compound derivatives and the key biological assays used to evaluate their activity.
Isolation of Sesterterpenes from Hyrtios Sponges
The following is a generalized protocol for the extraction and isolation of sesterterpenes, including this compound derivatives, from Hyrtios sponges.
-
Extraction:
-
Collect the marine sponge material (e.g., Hyrtios erectus) and freeze-dry it.
-
Grind the dried sponge material into a fine powder.
-
Perform exhaustive extraction of the powdered sponge with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 90% aqueous MeOH and partition it against n-hexane to remove nonpolar constituents.
-
Dilute the aqueous MeOH fraction with water to 60% and partition it against chloroform (CHCl₃) or ethyl acetate (EtOAc) to separate compounds of medium polarity.
-
-
Chromatographic Purification:
-
Subject the CHCl₃ or EtOAc fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and EtOAc, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., DCM:MeOH 1:1) to separate compounds based on their size.
-
For final purification, employ High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a gradient of acetonitrile and water as the mobile phase.
-
-
Structure Elucidation:
-
Characterize the pure isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS), to determine their chemical structures.
-
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against microbial strains.
-
Preparation of Inoculum:
-
Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
In Vitro HIV-1 Integrase Inhibition Assay
This assay measures the ability of this compound derivatives to inhibit the strand transfer activity of HIV-1 integrase.
-
Assay Setup:
-
Use a commercially available HIV-1 integrase assay kit that typically includes a donor substrate DNA-coated plate, recombinant HIV-1 integrase, and a target DNA.
-
Prepare serial dilutions of the test compound in the provided assay buffer.
-
-
Enzyme Reaction:
-
Add the diluted compounds and a pre-determined amount of HIV-1 integrase to the wells of the donor substrate DNA-coated plate.
-
Incubate to allow the compound to bind to the enzyme.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the plate according to the kit's instructions to allow for the integration reaction.
-
-
Detection and Analysis:
-
Wash the plate to remove unreacted components.
-
Add a detection antibody (e.g., an antibody that recognizes a tag on the target DNA) conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a substrate for the HRP enzyme to generate a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
PTP1B Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound derivatives.
-
Reagents and Buffers:
-
PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, serial dilutions of the test compound, and a fixed amount of PTP1B enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Measurement and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways.
PI3K/AKT Signaling Pathway Inhibition via PTP1B
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets, leading to the activation of the PI3K/AKT signaling pathway. This mechanism is crucial for its potential antidiabetic effects and may also contribute to its anticancer activities.
Modulation of p53 and JNK Signaling Pathways in Apoptosis
While the direct interaction of this compound derivatives with the p53 and JNK signaling pathways requires further elucidation, these pathways are critical in mediating apoptosis, a common mechanism of action for many anticancer agents. It is plausible that the cytotoxic effects of this compound derivatives against cancer cells involve the activation of these pro-apoptotic pathways.
References
Sesterterpenoids from the Genus Hyrtios: A Comprehensive Technical Review for Drug Discovery
The marine sponge genus Hyrtios has emerged as a prolific source of structurally diverse and biologically active sesterterpenoids, a class of C25 terpenoids. These natural products have garnered significant attention from the scientific community, particularly in the fields of marine natural products chemistry and drug development, owing to their potent pharmacological properties. This in-depth guide provides a comprehensive overview of sesterterpenoids isolated from Hyrtios, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their discovery and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising class of marine-derived compounds.
Chemical Diversity and Biological Activities
Sesterterpenoids from Hyrtios are predominantly of the scalarane and manoalide types, exhibiting a wide array of biological activities.[1][2] These activities include potent cytotoxic effects against various cancer cell lines, anti-inflammatory properties, antimicrobial activity, and inhibition of key cellular enzymes and transcription factors.[3][4][5] The structural variations within these sesterterpenoid classes, often involving different oxygenation patterns and functional group substitutions, contribute to their diverse biological profiles.
Cytotoxic and Antitumor Sesterterpenoids
A significant number of sesterterpenoids isolated from Hyrtios species have demonstrated notable cytotoxicity against a range of human cancer cell lines. Bioassay-guided fractionation of extracts from Hyrtios sponges has led to the isolation of compounds with potent growth inhibitory effects.[4][6] For instance, several scalarane sesterterpenoids have shown significant in vitro cytotoxicity against human epidermoid carcinoma KB cells, HeLa cervical carcinoma cells, and MCF-7 breast cancer cells.[1][6]
One of the key mechanisms underlying the antitumor potential of some Hyrtios sesterterpenoids is the inhibition of hypoxia-inducible factor-1 (HIF-1), a critical transcription factor in tumor progression.[4][7] The extract of Hyrtios communis was found to inhibit the activation of HIF-1 in T47D human breast tumor cells, leading to the isolation of several potent sesterterpene inhibitors.[4][8]
The following table summarizes the quantitative data for some of the cytotoxic and antitumor sesterterpenoids isolated from the genus Hyrtios.
| Compound Name | Hyrtios Species | Target Cell Line(s) | Activity (IC50) | Reference |
| Thorectolide monoacetate | Hyrtios sp. | KB cells | 0.3 µg/mL | [2] |
| Thorectolide | Hyrtios sp. | KB cells | 5.3 µg/mL | [2] |
| 12-deacetyl-Δ¹⁷-hyrtial | H. erectus | KB cells | 2.82 µg/mL | [1] |
| 12-deacetylhyrtial | H. erectus | KB cells | 10 µg/mL | [1] |
| Thorectidaeolide A | H. communis | T47D (HIF-1 inhibition) | 3.2 µM | [4][7] |
| 4-acetoxythorectidaeolide A | H. communis | T47D (HIF-1 inhibition) | 3.5 µM | [4][7] |
| Luffariellolide | H. communis | T47D (HIF-1 inhibition) | 3.6 µM | [4][7] |
| Sesterstatin 6 | H. erecta | P388 murine leukemia | 0.17 µg/mL | [9] |
| Hyrtiosin derivatives | H. erectus | KB cells | - | [6] |
| Heteronemin | H. erectus | HeLa, MCF-7 cells | >20.0 µM | [6][10] |
| Erectusolide A | H. erectus | MOLT-3 | 3.79–5.82 μM | [5] |
| 12-O-deacetyl-12-epi-scalarin | H. erectus | A549 | 73.38 µM | [5] |
Anti-inflammatory and Other Biological Activities
Beyond their cytotoxic properties, sesterterpenoids from Hyrtios exhibit a range of other promising biological activities. Several compounds have demonstrated anti-inflammatory effects, often through the inhibition of phospholipase A2 (PLA2).[3] For example, certain di-aldehyde containing sesterterpenes have been shown to inactivate PLA2s.[3] Additionally, some sesterterpenoids have displayed antimicrobial activity against pathogenic bacteria.[1][2] For instance, thorectolide monoacetate and thorectolide isolated from a New Caledonian Hyrtios sp. exhibited significant antimicrobial activity against Staphylococcus aureus.[2] Furthermore, some compounds have shown antimycobacterial activity against Mycobacterium tuberculosis.[1] Erectcyanthins from Hyrtios erectus have been identified as anti-dyslipidemic agents that attenuate hydroxymethylglutaryl coenzyme A reductase.[11]
Experimental Protocols
The discovery and characterization of sesterterpenoids from Hyrtios involve a series of well-established experimental procedures, from the collection of sponge material to the final structure elucidation and biological evaluation of the isolated compounds.
Isolation and Purification
A general workflow for the isolation and purification of sesterterpenoids from Hyrtios sponges is depicted in the diagram below. This process typically begins with the extraction of the sponge material, followed by a series of chromatographic separations to isolate individual compounds.
References
- 1. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structures and potential antitumor activity of sesterterpenes from the marine sponge Hyrtios communis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures and Potential Antitumor Activity of Sesterterpenes from the Marine Sponge Hyrtios communis (Carter, 1885) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic Agents 542. The Isolation and Structure of Sesterstatin 6 from the Indian Ocean Sponge Hyrtios erecta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
Hyrtiosal: A Technical Deep Dive into its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, characterization, and the evaluation of its biological effects.
Core Physicochemical Properties of this compound
This compound is a complex molecule with the chemical formula C25H38O3. A summary of its key physical and chemical properties is presented below for easy reference.[1]
| Property | Value | Reference |
| Molecular Formula | C25H38O3 | --INVALID-LINK-- |
| Molecular Weight | 386.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde | --INVALID-LINK-- |
| CAS Number | 138355-07-4 | --INVALID-LINK-- |
| Appearance | Amorphous solid | [2] |
| Solubility | Soluble in methanol, chloroform, and DMSO. Limited solubility in water. | [3] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.
¹H and ¹³C NMR Spectral Data
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 1 | 39.8 | 1.35 (m), 1.75 (m) |
| 2 | 55.1 | 2.40 (m) |
| 3 | 48.9 | 1.85 (m) |
| 3a | 42.1 | - |
| 4 | 18.5 | 1.50 (m), 1.60 (m) |
| 5 | 54.3 | 1.10 (m) |
| 5a | 37.5 | 1.45 (m) |
| 6 | 33.4 | - |
| 7 | 33.3 | 1.40 (m), 1.55 (m) |
| 8 | 21.9 | 1.25 (m), 1.65 (m) |
| 9 | 49.8 | 1.95 (m) |
| 9a | 38.7 | - |
| 9b | 43.9 | 1.20 (m) |
| 10 | 204.5 | 9.75 (s) |
| 11 | 15.2 | 0.85 (s) |
| 12 | 28.7 | 0.90 (s) |
| 13 | 21.5 | 0.95 (s) |
| 14 | 33.3 | 1.00 (s) |
| 15 | 16.2 | 1.05 (s) |
| 1' | 39.1 | 1.80 (m), 2.05 (m) |
| 2' | 68.7 | 4.70 (dd, 8.0, 4.0) |
| 3'' | 125.4 | - |
| 4'' | 143.5 | 7.40 (s) |
| 5'' | 108.9 | 6.40 (s) |
| 6'' | 139.1 | 7.35 (s) |
FT-IR and UV-Vis Spectral Data
| Technique | Key Absorptions |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H), 2950 (C-H), 1720 (C=O, aldehyde), 1640 (C=C), 1020 (C-O) |
| UV-Vis (MeOH, λmax) | 210 nm |
Experimental Protocols
Extraction and Isolation of this compound from Hyrtios erectus
The following protocol outlines a general procedure for the extraction and isolation of this compound from the marine sponge Hyrtios erectus.
Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Detailed Steps:
-
Collection and Preparation: Collect fresh Hyrtios erectus sponge and freeze-dry. The lyophilized sponge is then ground into a fine powder.
-
Extraction: The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer is typically discarded, and the methanol layer containing the more polar compounds is concentrated.
-
Silica Gel Chromatography: The concentrated methanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions showing the presence of a compound with the characteristic Rf value of this compound are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative reversed-phase HPLC on a C18 column using a gradient of acetonitrile (MeCN) in water as the mobile phase to yield pure this compound.
Biological Activities and Signaling Pathways
This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Its inhibitory action on PTP1B leads to the modulation of downstream signaling cascades, including the PI3K/AKT and TGF-β/Smad2 pathways.
PTP1B Inhibition Assay
This assay determines the inhibitory activity of this compound against the PTP1B enzyme.
Workflow for PTP1B Inhibition Assay
Caption: Workflow for the PTP1B enzymatic inhibition assay.
Detailed Protocol:
-
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).
-
Assay Procedure:
-
In a 96-well plate, add PTP1B enzyme to the assay buffer.
-
Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
-
Data Analysis: Measure the absorbance of the product, p-nitrophenol (pNP), at 405 nm using a microplate reader. The IC50 value, the concentration of this compound required to inhibit 50% of the PTP1B activity, is then calculated.
PI3K/AKT and TGF-β/Smad2 Signaling Pathway Analysis
The effect of this compound on these signaling pathways is typically assessed using Western blotting to measure the phosphorylation status of key proteins.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action on signaling pathways.
Western Blot Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2, MCF-7) and treat with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated Smad2 (p-Smad2), total Smad2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the changes in protein phosphorylation levels.
Glucose Uptake Assay
This assay measures the effect of this compound on glucose transport into cells, often using a fluorescent glucose analog like 2-NBDG.
Workflow for 2-NBDG Glucose Uptake Assay
Caption: Workflow for the 2-NBDG glucose uptake assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a multi-well plate and allow them to differentiate.
-
Starvation: Before the assay, starve the cells in a glucose-free medium for a few hours.
-
Treatment: Treat the cells with different concentrations of this compound for a defined period.
-
Glucose Uptake: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the cells and incubate for a short period (e.g., 30 minutes).
-
Termination and Measurement: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
This technical guide provides a foundational understanding of the physicochemical properties and biological activities of this compound. The detailed protocols and data presented herein are intended to facilitate further research and development of this promising natural product.
References
Methodological & Application
Application Notes and Protocols: Extraction and Isolation of Hyrtiosal from Hyrtios erectus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyrtiosal is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus. It has garnered significant interest within the drug development community due to its bioactivity, notably as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. Furthermore, this compound has demonstrated cellular effects on PI3K/AKT activation and TGF-β/Smad2 signaling, suggesting its potential in cancer research. These application notes provide a detailed protocol for the extraction and isolation of this compound from Hyrtios erectus, along with an overview of its known signaling pathway interactions.
Data Presentation
While the literature provides a general framework for the isolation of sesterterpenoids from Hyrtios erectus, specific quantitative data for the purification of this compound is not consistently reported. The following table presents a hypothetical purification scheme based on typical yields and purification folds observed in natural product isolation to serve as a practical guide.
Table 1: Hypothetical Purification Table for this compound from Hyrtios erectus (1 kg wet weight)
| Purification Step | Total Weight/Volume | Total Protein (mg) | This compound Activity (Units)1 | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Methanol/DCM Extract | 50 g | 25,000 | 500,000 | 20 | 100 | 1 |
| n-Hexane Fraction | 15 g | 7,500 | 50,000 | 6.7 | 10 | 0.3 |
| Ethyl Acetate Fraction | 20 g | 10,000 | 400,000 | 40 | 80 | 2 |
| Silica Gel Column Fraction | 2 g | 800 | 300,000 | 375 | 60 | 18.8 |
| Sephadex LH-20 Fraction | 500 mg | 150 | 250,000 | 1667 | 50 | 83.4 |
| Preparative HPLC | 20 mg | 20 | 200,000 | 10,000 | 40 | 500 |
1Activity units are arbitrary and would be determined by a specific bioassay, such as a PTP1B inhibition assay.
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature for the isolation of sesterterpenoids from Hyrtios erectus.
1. Collection and Preparation of Sponge Material
-
Collect specimens of Hyrtios erectus by scuba diving.
-
Immediately freeze the collected sponge material at -20°C to prevent degradation of secondary metabolites.
-
Prior to extraction, freeze-dry the sponge material to remove water and then grind it into a coarse powder.
2. Extraction
-
Macerate the powdered sponge material (e.g., 1 kg) with a 1:1 (v/v) mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature (3 x 2 L, 24 h each).
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Fractionation)
-
Suspend the crude extract in 90% aqueous methanol and partition it against n-hexane. This step removes nonpolar lipids and pigments.
-
Separate the aqueous methanol layer and dilute it with water to 50% aqueous methanol.
-
Partition the 50% aqueous methanol fraction against ethyl acetate (EtOAc). The sesterterpenoids, including this compound, are expected to partition into the EtOAc layer.
-
Concentrate the EtOAc fraction to dryness.
4. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the dried EtOAc fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the this compound-containing fraction by preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (HR-ESI-MS).
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: this compound inhibits PTP1B, promoting PI3K/AKT signaling.
Caption: this compound-activated AKT can inhibit Smad2 phosphorylation.
Application Note & Protocol: Purification of Hyrtiosal via HPLC and Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a generalized protocol for the purification of Hyrtiosal, a sesterterpene with potential therapeutic applications, from marine sponges of the Hyrtios genus. The methodologies described are based on established chromatographic techniques for the separation of similar sesterterpenes from these marine organisms.
Introduction
This compound is a sesterterpene natural product isolated from marine sponges of the genus Hyrtios, such as Hyrtios proteus.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities. The purification of this compound to a high degree of purity is essential for detailed structural elucidation, pharmacological testing, and subsequent drug development efforts. This application note outlines a multi-step chromatographic strategy, culminating in High-Performance Liquid Chromatography (HPLC), to achieve the isolation of pure this compound.
General Purification Workflow
The purification of this compound from the crude sponge extract typically involves a multi-step process to remove lipids, pigments, and other classes of secondary metabolites. A general workflow is depicted below:
Caption: General workflow for the purification of this compound.
Experimental Protocols
Extraction and Initial Solvent Partitioning
This initial step aims to extract a broad range of secondary metabolites from the sponge tissue and then roughly separate them based on polarity.
Protocol:
-
Homogenization and Extraction:
-
Lyophilize the collected marine sponge material to remove water.
-
Grind the dried sponge into a fine powder.
-
Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature.[2]
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a 9:1 mixture of methanol and water.[2]
-
Perform liquid-liquid partitioning against a non-polar solvent such as n-hexane to remove lipids and other highly non-polar compounds.[2]
-
Separate the methanolic layer and dilute it with water to a ratio of approximately 3:2 (MeOH:H₂O).[2]
-
Successively partition the aqueous methanol phase with solvents of increasing polarity, such as dichloromethane (DCM) and ethyl acetate (EtOAc), to separate compounds based on their polarity.[2] The fraction containing sesterterpenes like this compound is typically found in the less polar fractions (e.g., DCM or EtOAc).
-
Column Chromatography
Open column chromatography is employed for the initial fractionation of the extract, separating it into simpler mixtures.
Protocol:
-
Silica Gel Chromatography:
-
The active fraction from the solvent partitioning (e.g., the EtOAc soluble extract) is subjected to silica gel column chromatography.
-
A step-gradient elution is typically used, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those with similar profiles.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the final and most critical step to achieve high-purity this compound. The following table summarizes typical HPLC conditions used for the purification of sesterterpenes from Hyrtios species, which can be adapted for this compound.
HPLC Data for Sesterterpene Purification from Hyrtios erectus
| Fraction | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Compound Retention Time (min) |
| E3 | Sunfire C18, 5 µm, 19 x 250 mm | CH₃CN–H₂O (80:20) | 8 | 224, 236 | Compound 10: 19.9 |
| Compound 11: 32.5 | |||||
| E4 | Sunfire C18, 5 µm, 19 x 250 mm | CH₃CN–H₂O (82:18) | 8 | 224, 236 | Compound 13: 27.35 |
| Compound 14: 29.3 | |||||
| F7 | Sunfire C18, 5 µm, 19 x 250 mm | 20% MeOH–H₂O | 12 | 254 | Compound 22: 12.8 |
| F8 | Hichrome C18, 5 µm, 21.2 x 250 mm | 75% MeOH–H₂O | 12 | 222 | Compound 4: 11.3 |
| Compound 13: 33.5 | |||||
| G | Cosmosil 5C18-MS-II, 20 x 250 mm | CH₃CN–H₂O (60:40) | 8 | 224, 236 | Compound 12: 64.2 |
Data adapted from a study on cytotoxic sesterterpenes from Thai marine sponge Hyrtios erectus.[3]
Generalized HPLC Protocol for this compound Purification
The following is a generalized semi-preparative HPLC protocol that can be used as a starting point for the final purification of this compound. Optimization of the mobile phase composition and gradient may be required.
Caption: Step-by-step HPLC purification protocol for this compound.
Methodology:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water (H₂O), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH), often with the same acidic modifier as Mobile Phase A.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed. A starting point could be a gradient of 60% B to 100% B over 30-40 minutes.
-
Flow Rate: 2-4 mL/min for a semi-preparative column.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220-260 nm). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.
-
Sample Preparation: The enriched fraction from the previous chromatographic step should be dissolved in a small volume of the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions based on the elution profile and analyze their purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Post-Collection Processing: Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.
Conclusion
The successful purification of this compound from marine sponges of the Hyrtios genus relies on a systematic, multi-step chromatographic approach. The combination of solvent partitioning, silica gel chromatography, size-exclusion chromatography, and reversed-phase HPLC provides a robust strategy to isolate this promising natural product for further scientific investigation and potential therapeutic development. The protocols and data presented in this application note serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: Determining the Antimicrobial Spectrum of Hyrtiosal
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the antimicrobial spectrum of Hyrtiosal, a natural product isolated from the marine sponge Hyrtios erectus.
Introduction
This compound is a marine-derived compound that has garnered interest for its diverse biological activities. While it has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and has shown antiviral activity against HIV-1, its broader antimicrobial potential against a range of pathogenic bacteria and fungi is an area of active investigation. These notes provide detailed protocols for evaluating the antimicrobial spectrum of this compound and a framework for data presentation.
Data Presentation: Antimicrobial Activity of this compound
Quantitative data on the antimicrobial activity of this compound and its source organism's extracts are summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Antimicrobial Spectrum of Hyrtios erectus Extract and Pure this compound
| Microorganism | Type | Antimicrobial Agent | MIC (µg/mL) | IC₅₀ (µM) | Reference |
| Helicobacter pylori | Gram-negative bacterium | Methanol extract of Hyrtios erectus | 3.9 | - | [1] |
| HIV-1 | Virus | This compound (pure compound) | - | 9.60 ± 0.86 | [2] |
Note: The current literature provides limited data on the broad-spectrum antibacterial and antifungal activity of purified this compound. The data for H. pylori is for a crude extract of the sponge from which this compound is derived. The provided protocols are intended to enable researchers to generate more extensive data.
Experimental Protocols
Detailed methodologies for determining the antimicrobial spectrum of this compound are provided below. These protocols are based on established methods for antimicrobial susceptibility testing of natural products.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Pure this compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula, adjusted to 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
-
Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)
-
Negative control (broth with solvent)
Procedure:
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing the appropriate broth.
-
Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Pure this compound
-
Appropriate solvent
-
Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Bacterial or fungal inocula, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a lawn of the test microorganism by evenly streaking a sterile cotton swab dipped in the inoculum across the surface of the agar plate.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Prepare different concentrations of this compound in a suitable solvent.
-
Add a fixed volume of each this compound concentration to the respective wells.
-
Include a positive control (a standard antibiotic) and a negative control (solvent only) in separate wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Workflow for determining the antimicrobial spectrum of this compound.
Known Signaling Pathway Interactions of this compound (in Mammalian Cells)
While the antimicrobial mechanism of this compound is not yet fully elucidated, it is known to interact with specific signaling pathways in mammalian cells. This diagram illustrates its known role as a PTP1B inhibitor. Further research is needed to determine if similar or different pathways are targeted in microbial cells.
Caption: this compound inhibits PTP1B in mammalian cells.
References
- 1. Anti-Helicobacter pylori Activity of Red Sea Hyrtios erectus sponge and micro-organisms Extracts | Semantic Scholar [semanticscholar.org]
- 2. This compound, from the marine sponge Hyrtios erectus, inhibits HIV-1 integrase binding to viral DNA by a new inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Hyrtiosal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant capacity of Hyrtiosal, a sesterterpenoid marine natural product, using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Introduction to this compound and its Antioxidant Potential
This compound is a sesterterpenoid isolated from marine sponges of the genus Hyrtios. Marine organisms, particularly sponges, are known to produce a diverse array of secondary metabolites with unique chemical structures and potent biological activities. Extracts from Hyrtios species have demonstrated significant antioxidant properties, suggesting that constituent compounds like this compound may contribute to this activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, quantifying the antioxidant potential of novel compounds such as this compound is a critical step in drug discovery and development.
Data Presentation: Antioxidant Activity of Hyrtios Extracts
| Assay | Sample | Concentration | Inhibition (%) | IC50 Value | Reference |
| DPPH | Methanol extract of Hyrtios erectus | 50 µg/mL | >50% | <50 µg/mL | [1] |
| DPPH | Hyrtios aff. erectus extract | 1 mg/mL | 93.0% | Not Reported | [2] |
| ABTS | Hyrtios aff. erectus extract | 1 mg/mL | 99% | Not Reported | [2] |
Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. The data above is for crude extracts and the activity of purified this compound may differ.
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, adapted for the evaluation of marine natural products like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, spectrophotometric grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a series of dilutions of the positive control (Ascorbic acid or Trolox) in the same manner.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of the solvent used for the sample dilutions and 100 µL of the DPPH solution.
-
For a sample blank (to account for any color from the sample), add 100 µL of each sample concentration and 100 µL of methanol (without DPPH).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control = Absorbance of the control (DPPH solution without sample)
-
A_sample = Absorbance of the sample with DPPH solution
-
A_sample_blank = Absorbance of the sample without DPPH solution
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
The IC50 value is determined from the graph as the concentration of the sample that causes 50% inhibition of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's scavenging capacity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive Control: Trolox or Ascorbic acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Micropipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation. This is the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of test concentrations.
-
Prepare a series of dilutions of the positive control (Trolox or Ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound or the positive control to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control (blank), add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
Mix gently and incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control = Absorbance of the control (ABTS•+ working solution without sample)
-
A_sample = Absorbance of the sample with ABTS•+ working solution
-
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of this compound.
-
The IC50 value is determined from the graph as the concentration of the sample that scavenges 50% of the ABTS•+ radicals.
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
References
Probing Programmed Cell Death: Methods for Assessing Hyrtiosal-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to investigate and quantify apoptosis induced by Hyrtiosal, a compound of interest for its potential therapeutic properties. The following protocols and guidelines are designed to assist researchers in accurately characterizing the apoptotic effects of this compound in cellular models.
Introduction to Apoptosis Assessment
Key Experimental Techniques
A variety of well-established methods can be employed to assess this compound-induced apoptosis. The choice of technique will depend on the specific research question, cell type, and available equipment.
Annexin V/Propidium Iodide (PI) Staining for Membrane Asymmetry
One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE) to label early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[2][3] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[1][2]
Table 1: Hypothetical Data from Annexin V/PI Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| This compound | 25 | 42.1 ± 4.2 | 38.7 ± 2.9 | 19.2 ± 2.5 |
| This compound | 50 | 15.6 ± 2.8 | 55.3 ± 3.7 | 29.1 ± 3.1 |
| Staurosporine (Positive Control) | 1 | 10.3 ± 1.9 | 60.5 ± 4.1 | 29.2 ± 3.3 |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound or control
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Analysis:
TUNEL Assay for DNA Fragmentation
A later hallmark of apoptosis is the fragmentation of DNA by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks.[5][6] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[7][8] The incorporated label can be fluorescent, allowing for detection by fluorescence microscopy or flow cytometry.[5]
Table 2: Hypothetical Data from TUNEL Assay
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | 1.8 ± 0.3 |
| This compound | 10 | 12.5 ± 1.5 |
| This compound | 25 | 35.2 ± 2.8 |
| This compound | 50 | 68.9 ± 4.1 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 0.9 |
Protocol 2: TUNEL Assay
Materials:
-
Cells grown on coverslips or in a microplate, treated with this compound or control
-
TUNEL Assay Kit (contains TdT enzyme, labeled dUTPs, reaction buffer)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI.
-
Analyze the samples under a fluorescence microscope or by flow cytometry.[5]
-
Caspase Activity Assays
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[9] These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[10] Caspase activity can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are conjugated to a chromophore or a fluorophore.[11] Upon cleavage by an active caspase, the chromophore or fluorophore is released, and the resulting signal can be quantified.
Table 3: Hypothetical Data from Caspase-3 Activity Assay
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 25 | 6.5 ± 0.7 |
| This compound | 50 | 12.1 ± 1.3 |
| Etoposide (Positive Control) | 25 µM | 15.4 ± 1.8 |
Protocol 3: Caspase-3 Colorimetric Assay
Materials:
-
Cell lysates from cells treated with this compound or control
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Collect cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[12]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.[12]
-
-
Measurement:
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[14] This can include the detection of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and the cleavage (activation) of caspases (e.g., caspase-3, caspase-8, caspase-9) and their substrates (e.g., PARP).[14]
Table 4: Hypothetical Densitometry Analysis from Western Blot
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bcl-2 / Bax Ratio |
| Vehicle Control | 0 | 0.1 ± 0.02 | 0.05 ± 0.01 | 3.5 ± 0.4 |
| This compound | 10 | 0.8 ± 0.1 | 0.4 ± 0.05 | 1.8 ± 0.2 |
| This compound | 25 | 2.5 ± 0.3 | 1.9 ± 0.2 | 0.7 ± 0.1 |
| This compound | 50 | 5.1 ± 0.6 | 4.2 ± 0.5 | 0.2 ± 0.03 |
Protocol 4: Western Blotting
Materials:
-
Cell lysates from cells treated with this compound or control
-
Protein lysis buffer
-
Protein assay reagent (e.g., Bradford or BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Normalize protein levels to a loading control such as β-actin.
-
Visualizing Apoptotic Pathways and Workflows
To better understand the mechanisms of this compound-induced apoptosis, it is helpful to visualize the underlying signaling pathways and experimental workflows.
Caption: General signaling pathways of apoptosis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hyrtiosal Solubility Challenges in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Hyrtiosal in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a sesterterpenoid natural product isolated from marine sponges of the genus Hyrtios. Its complex, largely hydrophobic structure contributes to poor solubility in aqueous solutions, which can significantly hinder its study and application in biological assays and preclinical development. Overcoming this challenge is crucial for accurate and reproducible experimental results.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Precipitation of this compound in aqueous buffers is a common issue stemming from its low intrinsic water solubility. This can be exacerbated by:
-
High concentration: Exceeding the solubility limit of this compound in the chosen buffer.
-
Solvent shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause it to crash out of solution.
-
pH changes: The pH of the buffer can influence the charge state of any ionizable groups on the molecule, although this compound itself is not strongly ionizable.
-
Temperature fluctuations: Changes in temperature can affect the solubility of compounds.
-
Interactions with other components: Salts or other molecules in the buffer could potentially decrease this compound's solubility.
Q3: Are there any quick methods to improve the solubility of this compound for initial screening experiments?
For initial in vitro screening, the most common approach is to dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then diluted into the aqueous experimental medium. However, it is critical to keep the final concentration of the organic solvent low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue: My this compound stock solution in DMSO precipitates upon dilution in my aqueous assay buffer.
This is a classic "solvent shock" problem. Here are several strategies to troubleshoot this issue, ranging from simple adjustments to more advanced formulation techniques.
Method 1: Optimization of Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous buffer containing increasing percentages of a co-solvent (e.g., DMSO, ethanol, or polyethylene glycol 400 - PEG 400). Typical ranges to test are 0.5%, 1%, 2%, 5%, and 10% (v/v).
-
Dilution and Observation: Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration. Vortex briefly and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at the experimental temperature.
-
Determine Maximum Tolerable Co-solvent Concentration: Identify the lowest concentration of co-solvent that maintains this compound in solution without adversely affecting the experimental system. Remember to run a vehicle control with the same co-solvent concentration.
Table 1: Hypothetical Solubility of this compound with Different Co-solvents
| Co-solvent (in PBS, pH 7.4) | 1% (v/v) | 5% (v/v) | 10% (v/v) |
| DMSO | ~5 µM | ~25 µM | ~70 µM |
| Ethanol | ~3 µM | ~18 µM | ~55 µM |
| PEG 400 | ~8 µM | ~40 µM | ~110 µM |
Note: These are representative values and actual solubility should be determined experimentally.
Method 2: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.
Experimental Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity.
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complexation:
-
Method A (Solvent Evaporation): Dissolve this compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film with the aqueous buffer.
-
Method B (Slurry Method): Add an excess of this compound powder to the aqueous cyclodextrin solutions. Stir or sonicate the mixture for 24-48 hours to allow for complexation.
-
-
Filtration and Quantification: Filter the solution through a 0.22 µm filter to remove undissolved this compound. Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Table 2: Hypothetical Enhancement of this compound Solubility with Cyclodextrins
| Cyclodextrin (in Water) | 1% (w/v) | 5% (w/v) | 10% (w/v) |
| HP-β-CD | ~15 µM | ~80 µM | ~200 µM |
| SBE-β-CD | ~25 µM | ~150 µM | ~450 µM |
Note: These are representative values and actual solubility should be determined experimentally.
Method 3: Preparation of a Solid Dispersion
A solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often a polymer. When this solid is added to an aqueous medium, the carrier dissolves and releases the drug as very fine particles, enhancing the dissolution rate and apparent solubility.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (e.g., PEG 6000).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid mass. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.
-
Solubility Determination: Add an excess of the prepared solid dispersion to the aqueous buffer and determine the concentration of dissolved this compound over time, as described for cyclodextrins.
Visualizing Experimental Workflows and Biological Context
To aid in experimental design and understanding the biological relevance of this compound, the following diagrams are provided.
Troubleshooting inconsistent results in Hyrtiosal bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyrtiosal. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values in our antioxidant assays with this compound. What are the potential causes?
A1: Inconsistent IC50 values in antioxidant assays using this compound can stem from several factors:
-
Compound Stability: this compound, like many natural products, may have limited stability in certain solvents or under specific storage conditions. Ensure that stock solutions are freshly prepared and stored appropriately, protected from light and excessive temperature fluctuations.
-
Solvent Effects: The choice of solvent to dissolve this compound can influence its activity. It is crucial to maintain a consistent, low percentage of the organic solvent (e.g., DMSO) in the final assay volume, as high concentrations can interfere with the assay chemistry and affect cell viability in cell-based assays.
-
Assay-Specific Mechanisms: Different antioxidant assays (e.g., DPPH, ABTS, FRAP) operate via different chemical mechanisms. This compound may exhibit varying efficacy depending on the specific radical species and reaction kinetics of the assay used, leading to different IC50 values.
-
Reaction Time: The kinetics of the antioxidant reaction can vary. Ensure that the incubation time for the assay is optimized and consistently applied across all experiments. A single-point absorption reading may not capture the complete reaction for all antioxidants.[1]
Q2: Our anti-inflammatory assays with this compound show high variability between experiments. How can we improve reproducibility?
A2: High variability in anti-inflammatory assays can be addressed by focusing on the following:
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Cell-Based Assay Consistency: Ensure consistent cell seeding density, passage number, and cell health.[2] Mycoplasma contamination can also significantly impact results and should be regularly monitored.
-
Purity of this compound: The purity of the this compound sample is critical. Impurities from the extraction and purification process of the marine sponge Hyrtios erectus can have their own biological activities, leading to confounding results.
-
LPS Stimulation: If using lipopolysaccharide (LPS) to induce an inflammatory response, ensure the LPS stock is of high quality and the final concentration and incubation time are consistent.
-
Assay Method: The choice of anti-inflammatory assay (e.g., nitric oxide production, cytokine expression, inhibition of albumin denaturation) can influence results. Ensure the chosen method is appropriate for the expected mechanism of action of this compound.
Q3: We are having trouble dissolving this compound for our cell-based assays. What is the recommended procedure?
A3: Solubility issues are common with natural products. For this compound, it is recommended to:
-
Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
For the working solution, dilute the stock solution in the cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
If precipitation occurs upon dilution in aqueous media, vortexing or gentle warming may help. However, be cautious of the compound's stability at higher temperatures.
Troubleshooting Guides
Inconsistent Antioxidant Activity
| Symptom | Possible Cause | Suggested Solution |
| Drifting absorbance readings | Instability of the radical solution (e.g., DPPH) | Prepare fresh radical solutions for each experiment and protect them from light. |
| Non-linear dose-response curve | Compound precipitation at higher concentrations | Check the solubility of this compound in the assay buffer. Consider using a lower concentration range or a different solvent system. |
| IC50 values differ significantly between DPPH and ABTS assays | Different reaction mechanisms and kinetics | This is not unexpected. Report the results for each assay separately and consider the chemical principles of each when interpreting the data. It is recommended to use a panel of antioxidant assays.[4] |
Variable Anti-inflammatory Results
| Symptom | Possible Cause | Suggested Solution |
| High background inflammation in control cells | Poor cell health or contamination | Check cells for mycoplasma contamination. Use cells with a low passage number and ensure optimal growth conditions. |
| Weak or no inhibition of inflammatory markers | Sub-optimal concentration of this compound or inappropriate assay endpoint | Perform a dose-response experiment to determine the optimal concentration range. Ensure the chosen marker (e.g., specific cytokine) is relevant to the expected pathway of action. |
| Inconsistent inhibition of nitric oxide (NO) production | Variability in LPS stimulation or cell response | Standardize the LPS concentration and stimulation time. Ensure consistent cell density and viability at the start of the experiment. |
Poor Anticancer Activity in MTT/XTT Assays
| Symptom | Possible Cause | Suggested Solution |
| High cell viability at all concentrations | This compound may not be cytotoxic to the chosen cell line or the concentrations are too low | Test a broader range of concentrations. Screen against a panel of different cancer cell lines. |
| Interference with formazan production | This compound may directly react with MTT or XTT reagent, or affect cellular metabolism without causing cell death | Run a control without cells to check for direct reaction. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels, membrane integrity). |
| IC50 values are not reproducible | Inconsistent incubation time with the compound or MTT/XTT reagent | Strictly adhere to the optimized incubation times for both the compound treatment and the viability reagent. |
Quantitative Data Summary
The following table summarizes publicly available quantitative data for this compound and related extracts. Note that assay conditions can significantly impact these values.
| Bioassay | Target | Compound/Extract | IC50 Value | Reference |
| PTP1B Inhibition | Protein Tyrosine Phosphatase 1B | This compound | 42 µM | [5] |
| Antioxidant (DPPH) | DPPH radical scavenging | Methanol extract of Hyrtios erectus | 50 µg/mL | [5] |
| Anti-inflammatory | Nitric Oxide (NO) production in RAW 264.7 cells | Methanol extract of Hyrtios erectus | 25 µg/mL (91.22% inhibition) | [5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of the antioxidant activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (diluted from the stock solution with methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
MTT Cell Viability Assay
This protocol provides a general framework for assessing the anticancer activity of this compound.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[5] This inhibition leads to the activation of the PI3K/Akt pathway, which plays a crucial role in glucose metabolism and cell survival.
References
- 1. Regulation of the p38-MAPK pathway by hyperosmolarity and by WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Hyrtiosal Technical Support Center: Optimizing Dosage and Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hyrtiosal in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a marine-derived natural product, specifically a sesterterpenoid, isolated from the sponge Hyrtios erectus. Its primary known mechanism of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can modulate downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and metabolism.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to influence several key signaling pathways, primarily through its inhibition of PTP1B:
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PI3K/Akt Signaling: Inhibition of PTP1B by this compound leads to the activation of the PI3K/Akt pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
-
Glucose Transport: By activating the PI3K/Akt pathway, this compound can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake.
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TGF-β/Smad2 Signaling: this compound has been observed to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway by affecting the phosphorylation of Smad2.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many marine natural products, has low aqueous solubility. Therefore, it is recommended to prepare a concentrated stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). To minimize the potential for cytotoxicity from the solvent, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%.
Q4: What is a good starting concentration for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the experimental objective. Based on published cytotoxicity data, IC50 values (the concentration that inhibits 50% of cell viability) have been reported in the micromolar range for various cancer cell lines. For PTP1B inhibition assays, lower concentrations may be effective. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration is also cell-type and assay-dependent. Short-term treatments (e.g., 1-6 hours) may be sufficient to observe effects on signaling pathways, while longer-term treatments (e.g., 24-72 hours) are typically used for cytotoxicity and cell proliferation assays. A time-course experiment is recommended to determine the ideal treatment duration for your specific experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound is too high. - The stock solution was not properly dissolved before dilution. - The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound. - Ensure the DMSO stock solution is completely clear before diluting it in the medium. - Perform a stepwise dilution of the stock solution into the medium while gently vortexing. - If precipitation persists, consider a slightly higher, yet non-toxic, final DMSO concentration (test for solvent toxicity first). |
| High levels of cell death at expected non-toxic concentrations. | - The cell line is particularly sensitive to this compound. - The final DMSO concentration is too high. - Contamination of the cell culture. | - Perform a thorough dose-response and time-course experiment to determine the cytotoxic threshold for your specific cell line. - Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. - Regularly check cultures for signs of contamination. |
| Inconsistent or no observable effect. | - The concentration of this compound is too low. - The treatment duration is too short. - The this compound stock solution has degraded. - The target protein (PTP1B) is not expressed or is at very low levels in your cell line. | - Increase the concentration of this compound based on a dose-response curve. - Increase the treatment duration. - Prepare a fresh stock solution of this compound. - Confirm the expression of PTP1B in your cell line via Western blot or qPCR. |
| Unexpected changes in cell morphology. | - Off-target effects of this compound. - Cellular stress due to treatment. | - Carefully document morphological changes and correlate them with this compound concentration and treatment duration. - Investigate potential off-target effects by examining related signaling pathways or using PTP1B knockout/knockdown cell lines as controls. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~5.0 µg/mL |
| HepG2 | Liver Cancer | 9.6 |
| T47D | Breast Cancer | 12.73 ± 1.05 µg/mL |
Note: The optimal dosage for non-cytotoxic effects, such as PTP1B inhibition, will likely be significantly lower than the IC50 values and must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determining the Optimal Dosage (Dose-Response Curve)
-
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
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After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value. This will also help you identify the concentration range that is non-toxic for your experiments focused on PTP1B inhibition.
-
Mandatory Visualizations
Caption: this compound's effect on the PI3K/Akt signaling pathway.
Caption: this compound's modulation of TGF-β/Smad2 signaling.
Caption: Experimental workflow for optimizing this compound dosage.
Technical Support Center: Large-Scale Production of Hyrtiosal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of Hyrtiosal. The information is designed to assist researchers in optimizing their extraction, purification, and scale-up processes.
Section 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during experimentation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Suboptimal Solvent Choice: The solvent system may not be efficient for extracting this compound from the sponge matrix. 2. Incomplete Extraction: Insufficient extraction time, temperature, or solvent-to-biomass ratio. 3. Degradation During Extraction: this compound may be sensitive to heat or light during the extraction process. 4. Low Natural Abundance: The source sponge (Hyrtios erectus) may have a naturally low concentration of this compound.[1] | 1. Solvent Optimization: Experiment with different solvent systems, starting with a nonpolar solvent like dichloromethane (DCM) followed by a more polar solvent like methanol (MeOH). A common extraction protocol for sesterterpenoids from marine sponges involves sequential extraction with solvents of increasing polarity. 2. Process Optimization: Increase the extraction time and/or the number of extraction cycles. Consider using techniques like maceration with agitation or Soxhlet extraction to improve efficiency. Ensure a sufficient solvent-to-biomass ratio (e.g., 10:1 v/w). 3. Control Extraction Conditions: Perform extractions at room temperature and protect the extraction vessel from light to minimize degradation. 4. Source Material Screening: If possible, screen different batches or collection sites of Hyrtios erectus for higher this compound content using analytical techniques like HPLC. |
| Poor Separation During Chromatography | 1. Inappropriate Stationary Phase: The chosen chromatography column (e.g., silica gel, C18) may not be suitable for separating this compound from other co-extracted compounds. 2. Suboptimal Mobile Phase: The solvent gradient or isocratic mobile phase is not providing adequate resolution. 3. Column Overloading: Too much crude extract is being loaded onto the chromatography column. | 1. Stationary Phase Selection: For sesterterpenoids like this compound, normal-phase chromatography on silica gel is a common first step. If further purification is needed, reversed-phase chromatography (C18) can be effective. 2. Mobile Phase Optimization: Develop a solvent gradient system for column chromatography. Start with a nonpolar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use thin-layer chromatography (TLC) to guide the development of the mobile phase. 3. Optimize Loading: Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
| Product Degradation During Purification | 1. Acid or Base Sensitivity: this compound may be unstable at certain pH values. 2. Temperature Instability: The compound may degrade at elevated temperatures used for solvent evaporation. 3. Light Sensitivity: Exposure to UV or ambient light may cause degradation. | 1. pH Control: Use neutral solvents and avoid strong acids or bases during purification. If pH adjustment is necessary, use buffered solutions. 2. Temperature Control: Use a rotary evaporator with a water bath at a low temperature (e.g., <40°C) for solvent removal. 3. Light Protection: Wrap chromatography columns and collection tubes in aluminum foil to protect them from light. |
| Difficulty in Achieving High Purity (>95%) | 1. Presence of Isomers or Closely Related Compounds: The crude extract may contain compounds with very similar chemical properties to this compound, making separation difficult. 2. Limitations of a Single Purification Technique: A single chromatographic step may not be sufficient to achieve high purity. | 1. High-Resolution Techniques: Employ high-performance liquid chromatography (HPLC) for the final purification step. A semi-preparative or preparative HPLC column can provide the necessary resolution. 2. Orthogonal Purification Methods: Combine different purification techniques that separate based on different principles. For example, follow normal-phase column chromatography with reversed-phase HPLC. |
| Challenges in Scale-Up | 1. Non-Linear Scaling of Extraction: Direct scaling of laboratory extraction methods may result in lower efficiency. 2. Chromatography Scale-Up Issues: Maintaining resolution and purity when scaling up column chromatography can be challenging. 3. Increased Processing Time: Larger volumes of solvents and longer processing times can increase the risk of product degradation. | 1. Pilot-Scale Extraction Studies: Conduct pilot-scale extraction experiments to optimize parameters such as solvent volume, extraction time, and agitation for larger batches. 2. Use of Larger Columns and Gradient Optimization: Utilize larger chromatography columns and re-optimize the solvent gradient for the larger scale. Consider using flash chromatography systems for faster and more efficient large-scale purification. 3. Process Efficiency: Implement efficient solvent recovery systems and minimize the time the product is exposed to potentially degrading conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from its natural source, Hyrtios erectus?
A1: The natural abundance of sesterterpenoids like this compound in marine sponges is often low. While specific yield data for this compound is not widely published, yields for similar compounds from marine sponges can range from micrograms to a few milligrams per kilogram of wet sponge material. For example, in one study on Hyrtios erectus, the combined n-butanol fraction from the extract was 10.7 g from 1021.0 g of wet sponge, and the subsequent n-hexane fraction was 5.4 g.[2] From these fractions, various sesterterpenoids were isolated, indicating that the yield of a single compound like this compound would be a fraction of this.
Q2: What is the best solvent for extracting this compound?
A2: A common and effective method for extracting sesterterpenoids from marine sponges is a sequential extraction with solvents of increasing polarity. A typical procedure involves initial extraction with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).[3] This is often followed by partitioning the extract between n-hexane, ethyl acetate, and water to separate compounds based on their polarity.
Q3: What are the key challenges in the total synthesis of this compound?
A3: The total synthesis of complex sesterterpenoids like this compound is a significant challenge due to their intricate molecular architecture, including multiple stereocenters. While the total synthesis of related compounds has been achieved, it often involves numerous steps with modest overall yields, making it a difficult and expensive route for large-scale production. For instance, the practical synthesis of cortisone, another complex natural product, from readily available starting materials highlighted the challenges of multi-step sequential syntheses, where even an 80% yield at each of 39 steps resulted in an overall yield of only 0.01%.[4]
Q4: Is this compound stable under normal laboratory conditions?
A4: Terpenoids can be susceptible to degradation by heat, light, and changes in pH.[5][6] It is recommended to store purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of -20°C or lower are advisable. Stability studies under various conditions (e.g., different temperatures, pH values, and light exposure) are crucial to determine the optimal storage and handling conditions.[5][7]
Q5: What analytical techniques are best for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of this compound. A validated HPLC method can provide accurate and precise measurements of the concentration and purity of the compound in extracts and purified samples.
Section 3: Data Presentation
Table 1: Quantitative Data on Hyrtios erectus Extraction
| Parameter | Value | Source |
| Wet Weight of Sponge | 1021.0 g | [2] |
| Dry Weight of Sponge | 728.0 g | [2] |
| n-Butanol Fraction Yield | 10.7 g | [2] |
| n-Hexane Fraction Yield | 5.4 g | [2] |
| Total Phenolic Content (in a related Hyrtios species) | 0.061 mg/g | [8] |
| Total Flavonoid Content (in a related Hyrtios species) | 0.2839 mg/g | [8] |
| Total Carotenoid Content (in a related Hyrtios species) | 1.976 mg/g | [8] |
Note: Specific yield for this compound is not detailed in the cited literature, but the table provides context on the yields of initial fractions from which sesterterpenoids are isolated.
Section 4: Experimental Protocols
Protocol 1: General Extraction and Fractionation of Hyrtios erectus
This protocol is a representative methodology for the extraction and initial fractionation of marine sponges to isolate sesterterpenoids like this compound.
Materials:
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Wet Hyrtios erectus sponge
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Methanol (MeOH)
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Dichloromethane (DCM)
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n-Hexane
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Ethyl Acetate (EtOAc)
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Distilled Water
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Rotary Evaporator
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Separatory Funnel
-
Filter paper
Procedure:
-
Preparation of Sponge Material: Clean the fresh or frozen sponge material of any debris and chop it into small pieces (approximately 1-2 cm).
-
Extraction:
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Macerate the sponge material in a 1:1 mixture of DCM:MeOH at room temperature with agitation for 24 hours.
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Filter the extract and repeat the extraction process on the sponge residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a 9:1 MeOH:H₂O solution.
-
Perform a liquid-liquid extraction with n-hexane three times. Combine the n-hexane layers to obtain the n-hexane fraction.
-
Adjust the polarity of the aqueous methanol layer to 3:2 MeOH:H₂O by adding distilled water.
-
Extract the adjusted aqueous methanol layer three times with EtOAc. Combine the EtOAc layers to obtain the ethyl acetate fraction.
-
The remaining aqueous layer is the water-soluble fraction.
-
-
Concentration: Concentrate each fraction (n-hexane, EtOAc, and aqueous) separately using a rotary evaporator to obtain the fractionated extracts for further purification.
Section 5: Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Preventing degradation of Hyrtiosal during storage and handling
Disclaimer: The following information is based on the chemical structure of Hyrtiosal, general knowledge of natural product stability, and data on related compounds. No specific experimental stability studies on this compound have been published to date. Therefore, these are guidelines and recommendations, and users are strongly encouraged to perform their own stability assessments for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus. Its chemical structure is characterized by a complex polycyclic sesterterpenoid backbone, an aldehyde functional group, a secondary alcohol, and a furan ring. These functional groups are important to consider for its stability and reactivity.
Q2: How should I store my solid sample of this compound?
A2: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, at a temperature of -20°C or lower. For short-term storage, 2-8°C is acceptable. The presence of an aldehyde and a furan ring suggests potential sensitivity to air and light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane. The choice of solvent will depend on the specific experimental requirements. For storage in solution, aprotic solvents may offer better stability than protic solvents. It is advisable to prepare solutions fresh and use them promptly.
Q4: I need to store this compound in solution. What precautions should I take?
A4: If storage in solution is unavoidable, it is best to use a high-purity aprotic solvent, degas the solution to remove oxygen, and store it at -20°C or -80°C in a tightly sealed vial, protected from light. Aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q5: My this compound solution has turned yellow. What could be the cause?
A5: A color change in the solution could indicate degradation. Aldehydes can be prone to oxidation, and furan rings can be sensitive to acidic conditions, potentially leading to colored degradation products. It is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Verify the integrity of your sample using an analytical technique like HPLC or LC-MS. If degradation is confirmed, obtain a fresh sample and adhere to recommended storage conditions. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | Characterize the new peaks using LC-MS or NMR to identify potential degradation products. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, air, high temperatures, or incompatible solvents). |
| Inconsistent experimental results | Instability of this compound under your experimental conditions (e.g., pH of buffer, temperature). | Perform a preliminary stability study of this compound under your specific experimental conditions to assess its stability over the duration of your assay. Consider using freshly prepared solutions for each experiment. |
| Precipitation of this compound from solution | Poor solubility in the chosen solvent or buffer. | Ensure the concentration of this compound is within its solubility limit for the chosen solvent system. Gentle warming or sonication may aid in dissolution, but be cautious of potential thermal degradation. |
Data Presentation: Recommended Storage Conditions
| Parameter | Long-Term Storage | Short-Term Storage | Storage in Solution |
| Temperature | -20°C or -80°C | 2-8°C | -20°C or -80°C |
| Atmosphere | Inert gas (e.g., argon, nitrogen) recommended | Tightly sealed container | Degassed solvent, under inert gas |
| Light | Protect from light (amber vial or wrapped in foil) | Protect from light | Protect from light |
| Container | Tightly sealed glass vial | Tightly sealed glass vial | Tightly sealed glass vial with a PTFE-lined cap |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in methanol to the initial concentration.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A typical starting condition could be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
-
Characterization of Degradation Products:
-
Analyze the samples showing significant degradation by LC-MS to determine the mass of the degradation products and propose their structures.
-
Mandatory Visualizations
Addressing matrix effects in the analysis of Hyrtiosal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Hyrtiosal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a sesterterpene natural product isolated from the marine sponge Hyrtios erectus.[1][2] Its chemical formula is C25H38O3.[3] this compound and its derivatives have demonstrated various biological activities, including cytotoxicity against cancer cell lines, making them of interest in drug discovery and development.[4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
Q2: What are matrix effects and how can they affect this compound analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[5] Given that this compound is often extracted from complex biological samples such as plasma, serum, or tissue homogenates, endogenous components like phospholipids, salts, and metabolites can interfere with its ionization in the mass spectrometer source.[1][6]
Q3: How can I detect the presence of matrix effects in my this compound assay?
Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[7] Injection of a blank, extracted matrix sample will show a dip or a rise in the baseline signal at the retention times of interfering components, indicating ion suppression or enhancement, respectively.
Quantitatively, the matrix effect can be evaluated by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration.[8]
Q4: What are the initial steps to troubleshoot poor data quality in this compound analysis?
If you are experiencing issues such as poor reproducibility, accuracy, or sensitivity, it is important to systematically investigate the potential causes. Start by ensuring the stability of this compound in the matrix and during the sample preparation process. Then, evaluate the efficiency of your extraction method. Finally, systematically assess and address potential matrix effects.
Troubleshooting Guide: Addressing Matrix Effects for this compound
Issue 1: Ion Suppression Leading to Low Sensitivity and High Variability
Possible Cause: Co-elution of phospholipids from biological matrices like plasma or serum is a common cause of ion suppression in LC-MS/MS analysis.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple and fast method, PPT may not effectively remove phospholipids. If using PPT, consider a phospholipid removal plate or a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids than PPT. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of interfering lipids.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective in removing matrix interferences. Develop an SPE protocol with appropriate wash and elution steps to isolate this compound from the bulk of the matrix components.
-
-
Chromatographic Separation:
-
Modify the HPLC gradient to achieve better separation between this compound and the region where phospholipids typically elute.
-
Consider using a different column chemistry, such as a phenyl-hexyl or a biphenyl phase, which can offer different selectivity for phospholipids compared to a standard C18 column.
-
Issue 2: Inconsistent Results Across Different Batches of Matrix
Possible Cause: Variability in the composition of the biological matrix between different lots or individuals can lead to inconsistent matrix effects.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[9] It is advisable to use a pooled matrix from several sources to average out individual variability.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for correcting matrix effects.[3] A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, thus providing a reliable means of correction. If a custom synthesis of a this compound SIL-IS is not feasible, a structural analog may be used, but its effectiveness in mimicking the behavior of this compound must be thoroughly validated.
Issue 3: Ion Enhancement Leading to Overestimation of this compound Concentration
Possible Cause: Co-eluting matrix components can sometimes improve the ionization efficiency of the analyte, leading to an artificially high signal.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: As with ion suppression, enhancing the separation of this compound from interfering matrix components is key. Adjusting the mobile phase composition, gradient slope, or column chemistry can help resolve the analyte from the source of enhancement.
-
Standard Addition: The standard addition method can be used to correct for matrix effects when a blank matrix is not available or when the matrix effect is highly variable.[7] This involves adding known amounts of this compound to aliquots of the unknown sample and extrapolating to determine the original concentration.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix sample (e.g., human plasma) by performing the complete extraction procedure without the addition of this compound.
-
Spike the extracted blank matrix with the this compound standard solution to achieve the same final concentration as the neat standard solution.
-
Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation techniques for the analysis of this compound in human plasma, illustrating how to present such data.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protein Precipitation | 95 | 65 (Suppression) | 12 |
| Liquid-Liquid Extraction | 88 | 85 (Suppression) | 8 |
| Solid-Phase Extraction | 92 | 98 (Minimal Effect) | 4 |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H38O3 | CID 11361184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological matrices and bionanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chemical Modification of Hyrtiosal for Improved Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical modification of Hyrtiosal to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of chemically modifying this compound?
A1: The primary goals of modifying the this compound scaffold are to:
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Improve cytotoxic potency: Decrease the concentration required to achieve a therapeutic effect against cancer cell lines.
-
Enhance selectivity: Increase the therapeutic window by maximizing toxicity towards cancer cells while minimizing effects on non-cancerous cells.
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Modulate pharmacokinetic properties: Alter solubility, metabolic stability, and other properties to improve drug-like characteristics.
-
Elucidate Structure-Activity Relationships (SAR): Understand which functional groups are critical for biological activity to guide the design of more potent analogs.
Q2: Which functional groups on the this compound molecule are the most promising targets for chemical modification?
A2: Based on studies of related scalarane sesterterpenoids, the most promising modification sites on the this compound structure are:
-
The hydroxyl group at C-12 : This position is frequently oxidized or esterified in naturally occurring, potent analogs. Modification at this site can significantly impact cytotoxicity.
-
The furan ring : This moiety is crucial for activity. Modifications that alter its electronic properties or steric bulk can modulate biological effects.
-
The aldehyde group : The aldehyde at C-2 of the core structure can be a target for reduction or oxidation, potentially altering the compound's reactivity and interaction with biological targets.
Q3: What types of chemical reactions are commonly used to modify complex terpenoids like this compound?
A3: Common synthetic strategies that can be adapted for this compound modification include:
-
Esterification/Acylation: Conversion of hydroxyl groups to esters can alter lipophilicity and cell permeability.
-
Oxidation: Oxidation of hydroxyl groups to ketones or aldehydes can impact the molecule's conformation and hydrogen bonding capabilities.
-
Reduction: Reduction of carbonyl groups to hydroxyls can introduce new chiral centers and change the molecule's polarity.
-
Methylation: Introduction of methyl groups, particularly on hydroxyls or as part of ester linkages, can fine-tune steric and electronic properties.
Troubleshooting Guides
Problem 1: Low Yield of Modified Product
| Possible Cause | Suggested Solution |
| Steric Hindrance | The complex, three-dimensional structure of this compound can hinder reagent access to target functional groups. Use smaller, more reactive reagents or consider using a catalyst to facilitate the reaction. Prolonging reaction times or increasing the temperature may also be necessary, but monitor for degradation. |
| Reagent Instability | The reagents used for modification may be unstable under the reaction conditions. Ensure reagents are fresh and handled under appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive reagents). |
| Substrate Degradation | This compound may be unstable under the chosen reaction conditions (e.g., strong acid or base, high temperature). Screen a variety of milder reaction conditions. Protect sensitive functional groups that are not the target of the modification. |
| Poor Solubility | This compound or the reagents may not be fully soluble in the chosen solvent, leading to an incomplete reaction. Experiment with a range of solvents or solvent mixtures to improve solubility. |
Problem 2: Difficulty in Purifying the Modified Product
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material | The modified product may have a very similar polarity to the unreacted this compound, making separation by standard column chromatography challenging. Utilize high-performance liquid chromatography (HPLC) with a different stationary phase or a gradient elution method. Consider derivatizing a functional group on the product to significantly alter its polarity for easier separation, with a plan to remove the derivatizing group later if necessary. |
| Presence of Multiple Byproducts | Non-selective reactions can lead to a complex mixture of products. Use more selective reagents or employ protecting group strategies to ensure the reaction occurs only at the desired site. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Product is Unstable on Silica Gel | Some modified terpenoids can degrade on silica gel. Use alternative purification media such as alumina, reverse-phase silica, or size-exclusion chromatography. |
Problem 3: Inconsistent Results in Biological Assays
| Possible Cause | Suggested Solution |
| Compound Precipitation in Assay Medium | Chemical modifications, particularly those that increase lipophilicity, can lead to poor solubility in aqueous assay buffers. Use a co-solvent such as DMSO to ensure the compound remains in solution. However, be mindful of the final DMSO concentration as it can be toxic to cells at higher levels. Confirm solubility under a microscope before proceeding with the assay. |
| Inaccurate Compound Concentration | Errors in weighing or dissolving the compound can lead to incorrect final concentrations. Use a calibrated microbalance and ensure the compound is fully dissolved before making serial dilutions. |
| Cell Line Variability | Different cancer cell lines can exhibit varying sensitivity to the same compound. Ensure consistent cell passage number and health for all experiments. Always run a positive and negative control. |
| Assay Interference | The modified compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run appropriate controls, such as the compound in cell-free media, to check for interference. |
Quantitative Data on this compound and Related Analogs
The following table summarizes the cytotoxic activity of this compound and other naturally occurring or semi-synthesized scalarane sesterterpenoids.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | PTP1B (in vitro) | 42 | [1] |
| Heteronemin | Natural Analog | P388 | 0.08 | [2] |
| A549 | 0.14 | [2] | ||
| HT-29 | 0.21 | [2] | ||
| 12-epi-Scalaradial | Natural Analog | HeLa | 26.4 | [3] |
| MCF-7 | 19.4 | [3] | ||
| 12-O-Deacetyl-12-epi-scalarine | Natural Analog | L5178Y | Mild Activity | [2] |
| 16-O-Methylsesterstatin 4 | Semi-synthetic (from Heteronemin) | P388 | 0.12 | [4][5] |
| 17,24-Dihydroheteronemin | Semi-synthetic (from Heteronemin) | P388 | >10 | [4][5] |
| 16,25-Deacetoxy-17,24-dihydroheteronemin | Semi-synthetic (from Heteronemin) | P388 | >10 | [4][5] |
Experimental Protocols
General Protocol for Esterification of this compound
This protocol is a general guideline for the esterification of the C-12 hydroxyl group of this compound, a common strategy to increase lipophilicity.
-
Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.
-
Add the desired carboxylic acid (1.2 equivalents).
-
-
Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired ester.
-
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for evaluating the cytotoxicity of this compound derivatives against a cancer cell line.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Modification and Evaluation
Caption: Workflow for the chemical modification and cytotoxic evaluation of this compound.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway for this compound's cytotoxic effects.
References
- 1. Marine sponge-derived alkaloid inhibits the PI3K/AKT/mTOR signaling pathway against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scalarane Sesterterpenoids Isolated from the Marine Sponge Hyrtios erectus and their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalarane sesterterpenoids: semisynthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hyrtiosal and Doxorubicin Activity in Breast Cancer Cell Lines
In the landscape of breast cancer research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comparative overview of the in vitro activity of Hyrtiosal, a natural compound derived from marine sponges, and Doxorubicin, a long-standing chemotherapeutic agent, against breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development endeavors.
Executive Summary:
Direct comparative studies on the activity of purified this compound versus Doxorubicin in breast cancer cell lines are currently limited in publicly accessible literature. However, research on extracts from the marine sponge Hyrtios erectus, known to contain this compound, demonstrates significant cytotoxic and pro-apoptotic effects against breast cancer cells. This guide presents the available data for a crude extract of Hyrtios erectus as an indicator of this compound's potential bioactivity and contrasts it with the well-documented anticancer profile of Doxorubicin.
Comparative Cytotoxicity
The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for a Hyrtios erectus extract and Doxorubicin across various breast cancer cell lines. It is crucial to note that the IC50 of the extract represents the combined effect of all its bioactive components, including but not limited to this compound.
| Compound/Extract | Cell Line | Incubation Time (h) | IC50 |
| Hyrtios erectus n-hexane extract | MCF-7 | 24 | 50 µg/mL[1] |
| 48 | 25 µg/mL[1] | ||
| Hyrtios erectus extract | T47D | Not Specified | 12.73 ± 1.05 µg/mL[2] |
| Doxorubicin | MCF-7 | 48 | ~0.68 µg/mL |
| MDA-MB-231 | 48 | ~1.38 µg/mL | |
| AMJ13 | 72 | 223.6 µg/mL | |
| T47D | Not Specified | Data Not Available |
Mechanisms of Action: A Comparative Overview
Both the Hyrtios erectus extract and Doxorubicin exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Induction of Apoptosis
The extract from Hyrtios erectus has been shown to induce apoptosis in MCF-7 cells. This is evidenced by an increase in the population of apoptotic cells, DNA fragmentation, and modulation of key apoptosis-regulating proteins. Specifically, the extract leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. Furthermore, the extract activates caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.
Doxorubicin is also a potent inducer of apoptosis. Its mechanisms are multifaceted and include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways. Similar to the Hyrtios erectus extract, doxorubicin has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.
Cell Cycle Arrest
The Hyrtios erectus extract has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 cells. This prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth.
Doxorubicin also impacts the cell cycle, with studies showing it can induce arrest at both the G1/S and G2/M checkpoints in MCF-7 cells, while primarily causing a G2/M arrest in MDA-MB-231 cells. This cell-line-specific effect highlights the complexity of doxorubicin's interactions with different cellular backgrounds.
Signaling Pathways
The anticancer activities of both the Hyrtios erectus extract and Doxorubicin are mediated by their influence on various intracellular signaling pathways.
Hyrtios erectus Extract and Associated Compounds
While the specific signaling pathways modulated by purified this compound in breast cancer are not yet fully elucidated, studies on related compounds and extracts suggest potential involvement of pathways that regulate apoptosis and cell survival. For instance, some natural compounds have been shown to influence the NF-κB and PI3K/Akt signaling pathways, both of which are critical in breast cancer progression.
Figure 1: A speculative signaling pathway for this compound based on the known actions of similar natural compounds.
Doxorubicin Signaling
Doxorubicin's impact on signaling pathways is more extensively studied. It is known to activate DNA damage response pathways, leading to the activation of p53, a tumor suppressor protein that can trigger apoptosis. Doxorubicin also influences the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and drug resistance.
Figure 2: An overview of the major signaling pathways affected by Doxorubicin in breast cancer cells.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 3: A schematic workflow of the MTT assay for determining cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Hyrtios erectus extract or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours at 37°C to allow the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
Figure 4: A generalized workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC fluorescence (indicating early apoptosis) and PI fluorescence (indicating late apoptosis/necrosis) are measured.
-
Data Interpretation: The data is analyzed to differentiate between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Conclusion and Future Directions
The available evidence suggests that extracts from Hyrtios erectus, containing this compound, possess significant anticancer properties against breast cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. These mechanisms show parallels with the established anticancer agent, Doxorubicin.
However, a definitive comparison requires further investigation into the activity of purified this compound. Future studies should focus on:
-
Determining the IC50 values of purified this compound against a panel of breast cancer cell lines, including different molecular subtypes (e.g., ER+, PR+, HER2+, triple-negative).
-
Conducting head-to-head comparative studies of purified this compound and Doxorubicin to evaluate their relative potency and efficacy.
-
Elucidating the specific signaling pathways modulated by purified this compound in breast cancer cells.
-
Investigating the potential for synergistic effects when combining this compound with Doxorubicin or other chemotherapeutic agents.
Such research will be instrumental in validating this compound as a potential lead compound for the development of novel and effective breast cancer therapies.
References
Unlocking the Therapeutic Potential of the Seas: A Comparative Guide to the Structure-Activity Relationships of Hyrtiosal Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is relentless. Marine sponges of the genus Hyrtios have emerged as a prolific source of structurally diverse secondary metabolites, with Hyrtiosal and its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these promising compounds, supported by experimental data and detailed methodologies to aid in the advancement of drug discovery programs.
This compound, a sesterterpenoid isolated from the marine sponge Hyrtios erectus, has garnered significant attention for its diverse biological profile, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1] The modification of its core structure has led to the generation of a library of derivatives with altered and, in some cases, enhanced bioactivities. Understanding the relationship between these structural modifications and the resulting biological effects is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of this compound and its derivatives have been evaluated against various targets, revealing key structural motifs that govern their potency and selectivity. The following tables summarize the quantitative data from several key studies, offering a clear comparison of the performance of these compounds.
Cytotoxic Activity against Cancer Cell Lines
The cytotoxicity of this compound derivatives has been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are a standard measure of cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Leukemia (L1210) | Not specified | [1] |
| 12-acetoxy,16-epi-hyrtiolide | Breast Adenocarcinoma (MCF-7) | 0.7 - 57.5 | [1] |
| 12β-acetoxy,16β-methoxy,20α-hydroxy-17-scalaren-19,20-olide | Colorectal Carcinoma (HCT-116) | 0.7 - 57.5 | [1] |
| Other Scalarane-type Sesterpenes | Hepatocellular Carcinoma (HepG2) | 0.7 - 57.5 | [1] |
| Hyrtioerectine A-C | HeLa | Moderately cytotoxic | [2] |
Key SAR Insights:
-
The presence and position of acetyl and hydroxyl groups on the scalarane skeleton significantly influence the cytotoxic activity.
-
Modifications at the C-12 and C-16 positions of the this compound core appear to be critical for enhancing potency against various cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. This compound derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes like cyclooxygenases (COX).
| Compound/Derivative | Target | Inhibition/Activity | IC50 (µM) | Reference |
| Hyrtiosulawesine | Phospholipase A2 | Inhibitory | 14 | [1] |
| Erectascalarane A | Cyclooxygenase-2 (COX-2) | Significant attenuation | 0.80 | [3] |
| Erectascalarane B | Cyclooxygenase-2 (COX-2) | Attenuation | ~1 | [3] |
| Ibuprofen (Standard) | 5-Lipoxygenase | Inhibitory | 4.50 | [3] |
Key SAR Insights:
-
Subtle structural differences, as seen between Erectascalarane A and B, can lead to noticeable changes in anti-inflammatory potency.
-
The scalarane scaffold appears to be a promising template for the development of novel anti-inflammatory agents with selectivity towards COX-2.
Enzyme Inhibitory Activity
The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Protein tyrosine phosphatase 1B (PTP1B) is a major target in the treatment of type 2 diabetes and obesity.
| Compound/Derivative | Enzyme Target | Inhibition Mode | IC50 (µM) | Reference |
| This compound | HIV-1 Integrase | Binding Inhibition | 9.60 ± 0.86 | [1] |
| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive | 42 | [4] |
Key SAR Insights:
-
The core structure of this compound is effective in inhibiting multiple enzymes, suggesting a degree of promiscuity that could be refined through targeted chemical modifications.
-
The noncompetitive inhibition of PTP1B by this compound suggests an allosteric binding site, which could be exploited for the design of more selective inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for the key assays cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reaction Mixture: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Addition: Add 100 µL of various concentrations of the this compound derivatives to 1.9 mL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol). Ascorbic acid is typically used as a positive control. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 or COX-2 enzyme in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the this compound derivatives for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the inhibition of PTP1B, a key enzyme in insulin signaling.
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, and 1 mM EDTA.
-
Enzyme and Inhibitor Incubation: Pre-incubate recombinant human PTP1B with various concentrations of the this compound derivatives for 10 minutes at 37°C in the reaction buffer.
-
Substrate Addition: Initiate the reaction by adding p-nitrophenyl phosphate (pNPP) as the substrate.
-
Absorbance Measurement: Measure the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol, over time using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Visualizing Structure-Activity Relationships and Pathways
To further elucidate the relationships between structure and activity, as well as the biological pathways involved, graphical representations are invaluable.
Caption: SAR workflow for cytotoxicity of this compound derivatives.
Caption: this compound's role in the PTP1B-mediated insulin signaling pathway.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound derivatives.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting area of marine natural product chemistry. The continued exploration of these compounds holds significant promise for the discovery of novel therapeutics to address a range of human diseases.
References
Unveiling the Anticancer Potential of Hyrtiosal: A Comparative Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer mechanism of Hyrtiosal, a natural compound derived from the marine sponge Hyrtios sp. We present a comparative overview with established chemotherapeutic agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin, supported by experimental data and detailed protocols. This document aims to objectively evaluate the potential of this compound as a novel anticancer agent.
Comparative Analysis of Anticancer Activity
Extracts from Hyrtios sp. and its isolated compounds have demonstrated significant cytotoxic and anti-invasive effects on human colorectal cancer cell lines. The primary mechanism of action is the induction of apoptosis, a form of programmed cell death, through distinct signaling pathways contingent on the p53 tumor suppressor protein status of the cancer cells.
| Compound/Drug | Cell Line(s) | Key Effect(s) | IC50 Value(s) | Mechanism of Action |
| Hyrtios sp. Extract | RKO (p53 wild-type), RKO-E6 (p53-deficient) | Induction of apoptosis, Inhibition of cell viability | Not explicitly stated for the extract | p53-dependent pathway (p53 & p21 induction) in RKO cells; p53-independent pathway (JNK suppression, p21 induction) in RKO-E6 cells.[1][2] |
| Meroterpenoids (from Hyrtios sp.) | HCT-116 | Weak cytotoxicity, Inhibition of cell invasion | Compound 2: 41.6 μM, Compound 3: 45.0 μM, Compound 4: 37.3 μM[3][4] | Downregulation of VEGFR-1 and vimentin.[3][4] |
| 5-Fluorouracil (5-FU) | HCT116, HT29, SW620, SW480 | Inhibition of cell viability, Induction of apoptosis | Dose-dependent inhibition, with HCT116 being most sensitive.[5] | Induction of apoptosis via activation of PKCδ and caspase-9.[5] Can also activate p53.[6] |
| Oxaliplatin | Colorectal cancer cells | Cytotoxicity, Induction of apoptosis | Modest single-agent activity.[1] | Forms DNA adducts, leading to cell cycle arrest and apoptosis. Can activate p53 and the mitochondria-mediated apoptotic pathway.[1][2] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action, a series of in vitro experiments are typically performed. The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: p53-dependent apoptotic pathway induced by this compound.
Caption: p53-independent apoptotic pathway of this compound.
Caption: General experimental workflow for evaluating anticancer compounds.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's anticancer activity.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (this compound, 5-FU, Oxaliplatin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
PBS.
-
-
Protocol:
-
Seed cells and treat with the test compounds as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[7]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Reagents:
-
RIPA lysis buffer.
-
Proteinase and phosphatase inhibitor cocktails.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-JNK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Treat cells with the test compounds, then wash with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the invasive potential of cancer cells.
-
Reagents:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
Matrigel or another basement membrane extract.
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% FBS).
-
Crystal violet staining solution.
-
-
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[8]
-
Starve the cells in serum-free medium for several hours.
-
Seed the starved cells into the upper chamber of the coated inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or another fixative.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope to quantify cell invasion.
-
References
- 1. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
Comparison of the antimicrobial activity of Hyrtiosal with commercial antibiotics
For the attention of Researchers, Scientists, and Drug Development Professionals.
The data presented herein is compiled from discrete studies, and direct, side-by-side experimental comparisons may not have been performed. Therefore, the presented comparisons are for informational purposes to highlight the potential of this class of marine natural products.
Comparative Antimicrobial Activity: Hyrtios Compounds vs. Commercial Antibiotics
The following tables summarize the available quantitative data on the antimicrobial efficacy of compounds isolated from Hyrtios sponges and commonly used commercial antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Lower MIC values indicate greater potency.
| Antimicrobial Agent | Source / Class | MIC (µg/mL) against S. aureus |
| Hyrtimomine D | Hyrtios sponge | 4 |
| Ampicillin | Penicillin | 0.6 - 1[2] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1[3][4] |
| Vancomycin | Glycopeptide | ≤2 (susceptible)[5][6] |
Table 2: Zone of Inhibition Against Escherichia coli
The Zone of Inhibition is a clear area on an agar plate where bacterial growth is prevented by an antimicrobial agent. The diameter of this zone is indicative of the agent's efficacy.
| Antimicrobial Agent (Disk Content) | Source / Class | Zone of Inhibition (mm) against E. coli |
| Hyrtiosenolide A & B (100 µg) | Hyrtios sponge | 7 |
| Ampicillin (10 µg) | Penicillin | ≥ 14 (susceptible)[7] |
| Ciprofloxacin (5 µg) | Fluoroquinolone | ≥ 21 (susceptible)[8] |
| Gentamicin | Aminoglycoside | 17 - 22.5[9] |
Experimental Protocols
The data presented in this guide is typically generated using one of two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for determining the zone of inhibition.
Broth Microdilution Method (for MIC Determination)
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound (e.g., hyrtimomine D) and control antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method (for Zone of Inhibition)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth-free zone around a disk impregnated with the agent.
-
Inoculum Preparation and Plating: A standardized suspension of the test microorganism (e.g., Escherichia coli) is prepared as described for the broth microdilution method. A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks containing a defined concentration of the test compound (e.g., 100 µg of hyrtiosenolide A/B) and standard antibiotic disks are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zones: After incubation, the diameter of the clear zone around each disk where bacterial growth has been inhibited is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for antimicrobial susceptibility testing.
Caption: Workflow for determining antimicrobial activity.
References
- 1. Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored through synergy with branched poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
The Synergistic Potential of Hyrtiosal in Chemotherapy: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for enhancing the efficacy of existing chemotherapeutic agents while minimizing their toxicity is a paramount objective. In this context, natural compounds with demonstrated anti-cancer properties are of significant interest. Hyrtiosal, a nature-inspired compound derived from hydroxytyrosol, has emerged as a promising candidate for combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of this compound's parent compound, hydroxytyrosol, with established chemotherapeutic agents, supported by experimental data and detailed methodologies.
This guide synthesizes findings from multiple in vitro and in vivo studies, presenting a comparative analysis of hydroxytyrosol's synergistic action with paclitaxel, cetuximab, and its protective interaction with doxorubicin.
Comparative Analysis of Synergistic Effects
The synergistic potential of hydroxytyrosol in combination with various chemotherapeutic agents has been investigated across different cancer types. The following tables summarize the quantitative data from key studies, highlighting the enhanced therapeutic outcomes.
Table 1: Hydroxytyrosol and Paclitaxel in Breast Cancer
| Cell Line | Combination Effect | Key Findings | Reference |
| MCF-7 | Enhanced Anti-proliferative Effect | The combination of hydroxytyrosol and paclitaxel resulted in a significant reduction in cell proliferation compared to either agent alone.[1][2] | [1][2] |
| MDA-MB-231 | Increased Cytotoxicity & Reduced Tumor Volume | In vivo studies on breast tumor-bearing rats showed that the combination therapy significantly reduced tumor volume compared to paclitaxel monotherapy. The combination also improved the antioxidant status of the animals.[1] | [1] |
Note: While synergistic effects are observed, specific Combination Index (CI) and Dose-Reduction Index (DRI) values were not reported in the reviewed studies.
Table 2: Hydroxytyrosol and Cetuximab in Colon Cancer
| Cell Line | Combination Effect | Quantitative Data | Key Findings | Reference |
| HT-29 | Synergistic Inhibition of Cell Growth & Colony Formation | Greater efficacy in reducing cell growth at concentrations 10 times lower than single agents. Significant reduction in colony formation. | The combination induces G2/M phase cell cycle arrest and downregulates EGFR expression. | [Terzuoli et al., 2017] |
| WiDr | Enhanced Anti-proliferative and Anti-clonogenic Effects | Showed significant reduction in cell viability and colony formation in the presence of EGF. | Similar to HT-29, the combination leads to G2/M cell cycle arrest and impacts key cell cycle regulatory proteins. | [Terzuoli et al., 2017] |
Table 3: Hydroxytyrosol and Doxorubicin Interaction
| Cancer Type/Cell Line | Interaction Effect | Key Findings | Reference |
| Osteosarcoma (U-2 OS cells) | Non-interference with Antitumor Activity | Hydroxytyrosol did not diminish the anticancer properties of doxorubicin. | The primary observed effect is the protection of cardiomyocytes from doxorubicin-induced toxicity.[3][4][5] |
| Breast Cancer (in vivo) | Cardioprotective | In rats with breast cancer, hydroxytyrosol ameliorated doxorubicin-induced cardiotoxicity by reducing oxidative stress and mitochondrial damage in heart tissue.[6] | [6] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to evaluate the synergistic effects of hydroxytyrosol.
Cell Culture and Reagents
-
Cell Lines:
-
Breast Cancer: MCF-7 and MDA-MB-231 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Colon Cancer: HT-29 and WiDr cells were maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Osteosarcoma: U-2 OS cells were cultured in McCoy's 5A medium with 10% FBS and antibiotics.
-
-
Reagents: Hydroxytyrosol, Paclitaxel, Cetuximab, and Doxorubicin were sourced from reputable chemical suppliers. Stock solutions were prepared in appropriate solvents (e.g., DMSO) and stored at -20°C.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of hydroxytyrosol, the chemotherapeutic agent, or their combination for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
Colony Formation Assay
-
Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
After 24 hours, cells were treated with hydroxytyrosol, cetuximab, or their combination.
-
The medium was changed every 3-4 days with fresh medium containing the treatments.
-
After 10-14 days, the colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Colonies containing more than 50 cells were counted.
Cell Cycle Analysis (Flow Cytometry)
-
Cells were seeded in 6-well plates and treated with the compounds for 48 hours.
-
After treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells were then washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The samples were incubated in the dark for 30 minutes at room temperature.
-
The DNA content was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Western Blot Analysis
-
Cells were treated with the compounds for the indicated times.
-
Total protein was extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against target proteins (e.g., EGFR, cyclins, CDKs, p21, p27, Akt, p-Akt) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic effects of hydroxytyrosol are often attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for In Vitro Synergy Evaluation
Caption: Workflow for evaluating the synergistic effects of hydroxytyrosol in vitro.
Signaling Pathway: Hydroxytyrosol and Cetuximab in Colon Cancer
The combination of hydroxytyrosol and cetuximab synergistically inhibits colon cancer cell growth by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: EGFR signaling pathway modulation by hydroxytyrosol and cetuximab.
Proposed Signaling Pathway: Hydroxytyrosol and Paclitaxel in Breast Cancer
While the exact synergistic mechanism is still under full investigation, evidence suggests that hydroxytyrosol may enhance paclitaxel's efficacy by modulating oxidative stress and potentially influencing pro-survival pathways like PI3K/Akt.
Caption: Proposed mechanism of synergy between hydroxytyrosol and paclitaxel.
References
- 1. Modulation by hydroxytyrosol of oxidative stress and antitumor activities of paclitaxel in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for a specialized compound like Hyrtiosal, a sesterterpenoid derived from marine sponges, are not publicly documented, established best practices for the disposal of research chemicals of unknown or uncertain toxicity provide a clear and safe path forward. This guide offers a procedural framework for the responsible disposal of such compounds in a laboratory setting.
General Disposal Procedures for Research Chemicals of Unknown Hazard
In the absence of a specific Safety Data Sheet (SDS), any novel compound should be treated as hazardous. The following step-by-step process ensures that waste is managed in a safe, compliant, and environmentally responsible manner.
Step 1: Waste Characterization and Segregation
-
Assume Hazard: Treat the waste as if it possesses the highest level of hazard among potential chemical classes.
-
Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.
-
Segregate by Form: Keep solid and liquid waste in separate, clearly marked containers.
Step 2: Container Selection and Management
-
Use Compatible Containers: Select waste containers made of a material that is compatible with the chemical. For organic compounds like this compound, glass or polyethylene containers are generally suitable.
-
Ensure Proper Sealing: Containers must have a secure, leak-proof lid.
-
Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks, leaks, or discoloration.
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound") and any known constituents.
-
The date accumulation started.
-
The physical state of the waste (solid, liquid).
-
The primary hazards (e.g., "Caution: Chemical of Unknown Toxicity").
-
Step 4: Accumulation and Storage
-
Store in a Designated Area: Keep waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department.
-
Provide Necessary Documentation: Be prepared to provide the waste label and any available information about the compound.
-
Professional Disposal: EHS will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
Chemical and Physical Properties of this compound
While a full safety profile is not available, some chemical and physical properties of this compound have been identified.
| Property | Value | Source |
| Molecular Formula | C25H38O3 | PubChem[1] |
| Molecular Weight | 386.6 g/mol | PubChem[1] |
| IUPAC Name | (2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde | PubChem[1] |
| CAS Number | 138355-07-4 | PubChem[1] |
Experimental Protocols
As this compound is a research compound, there are no standardized experimental protocols for its disposal. The appropriate disposal method is to follow the general procedures for chemical waste of unknown toxicity as outlined above and as mandated by institutional and regulatory guidelines.
Disposal Workflow for Chemicals of Unknown Toxicity
The following diagram illustrates the logical steps for the safe and compliant disposal of a laboratory chemical for which a specific Safety Data Sheet is not available.
Caption: Logical workflow for the disposal of laboratory chemical waste with unknown toxicity.
References
Essential Safety and Handling Guidelines for Hyrtiosal, a Novel Bioactive Compound
Disclaimer: As a novel research compound, a comprehensive, official Safety Data Sheet (SDS) for Hyrtiosal is not publicly available. The following guidelines are based on best practices for handling new, potentially hazardous bioactive compounds, particularly those with cytotoxic properties, and are intended to supplement, not replace, institutional safety protocols and professional judgment.
Pre-Handling Risk Assessment
Prior to handling this compound, a thorough risk assessment is mandatory. This assessment should be documented and reviewed by the principal investigator and institutional safety officer. Given its investigation as a potential anti-cancer and anti-HIV agent, this compound should be treated as a potent, cytotoxic compound.[1][2]
Key Risk Assessment Considerations:
-
Routes of Exposure: Inhalation of aerosols, skin contact, ingestion, and eye contact are all potential routes of exposure that must be mitigated.[3]
-
Toxicity Profile: Although comprehensive toxicity data is unavailable, its cytotoxic nature necessitates handling with a high degree of caution. Assume the compound is carcinogenic, mutagenic, and a reproductive toxin.[1]
-
Experimental Procedures: Evaluate each step of the planned experiment to identify potential for spills, aerosol generation, or other exposure risks.
Risk Assessment Workflow
Caption: Risk assessment workflow for handling a novel compound like this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4][5][6] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes and aerosols.[7] |
| Face Protection | Face shield worn over safety goggles. | Required when there is a significant splash hazard.[7][8] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Check manufacturer's compatibility charts.[7][8] |
| Respiratory Protection | Use of a certified chemical fume hood is the primary engineering control. If procedures with a high risk of aerosolization cannot be conducted in a fume hood, a respiratory protection program must be implemented, including fit-testing and training. | To prevent inhalation of aerosolized particles.[8] |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and dropped objects.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a designated area within the lab for this compound work to prevent cross-contamination.
Standard Operating Procedure (SOP) for Handling this compound
Caption: Step-by-step procedure for the safe handling of this compound.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
The label should include the compound name, date received, and a hazard warning (e.g., "POTENT CYTOTOXIC AGENT").
-
Store in a designated, secure, and well-ventilated area away from incompatible materials.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.[9][10] This waste stream requires specific handling and disposal procedures to ensure the safety of all personnel and to comply with environmental regulations.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, leak-proof, puncture-resistant container with a purple lid.[1] | Includes contaminated gloves, lab coats, bench paper, and plasticware. |
| Liquid Waste | Labeled, leak-proof, compatible container. | Unused solutions or contaminated solvents. Do not pour down the drain. |
| Sharps Waste | Labeled, puncture-proof sharps container with a purple lid.[1][10] | Needles, syringes, and other contaminated sharps. |
Disposal Pathway: All cytotoxic waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[11][12] Never mix cytotoxic waste with general laboratory or biohazardous waste.
Experimental Protocols: Assessing Cytotoxicity
The following is a general protocol for determining the cytotoxic effects of a novel compound like this compound on a cancer cell line, which is a common procedure in drug development.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of a specific cell line by 50% (IC50).
Methodology:
-
Cell Culture: Plate cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
